Phosphoropiperididate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4764-18-5 |
|---|---|
Molecular Formula |
C5H12NO3P |
Molecular Weight |
165.13 g/mol |
IUPAC Name |
piperidin-1-ylphosphonic acid |
InChI |
InChI=1S/C5H12NO3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H2,(H2,7,8,9) |
InChI Key |
MTFNJKRFGHJBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Phosphoropiperididates: A Deep Dive into a Novel Class of Bioactive Compounds
Researchers, scientists, and drug development professionals are increasingly intrigued by the therapeutic potential of a novel class of organophosphorus compounds: the Phosphoropiperididates. This technical guide provides a comprehensive overview of their mechanism of action, drawing from available preclinical and mechanistic studies. We will delve into their cellular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these properties.
Core Mechanism: Enzyme Inhibition and Pathway Modulation
At the heart of the phosphoropiperididates' biological activity lies their ability to act as potent and often selective enzyme inhibitors. Their chemical structure, featuring a phosphorus atom bonded to a piperidine ring, allows them to mimic the transition states of various enzymatic reactions, particularly those involving phosphate groups. This inhibitory action is the primary driver of their downstream cellular effects.
While the precise targets can vary depending on the specific substitutions on the phosphoropiperididate scaffold, a general mechanism involves the covalent and irreversible binding to serine or cysteine residues within the active sites of target enzymes. This effectively inactivates the enzyme, leading to a disruption of the associated signaling cascade.
Key Signaling Pathways Affected
Current research indicates that phosphoropiperididates can influence several critical cellular signaling pathways. A significant area of investigation is their impact on pathways regulated by protein kinases and phosphatases, given their structural resemblance to phosphate-containing molecules.
Experimental Workflow for Target Identification
The process of identifying the specific cellular targets of a novel this compound compound typically follows a multi-step experimental workflow. This workflow is designed to narrow down potential protein interactions and validate the functional consequences of these interactions.
An In-depth Technical Guide to Phosphoropiperididate Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoropiperididate structural analogs and their derivatives represent a promising class of compounds in drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, biological activity, and potential mechanisms of action. We delve into detailed experimental protocols, present quantitative structure-activity relationship (QSAR) data, and visualize key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in oncology, virology, and medicinal chemistry.
Introduction
Phosphoropiperididates are a subclass of phosphoramidates characterized by a piperidine ring attached to the phosphorus atom. This structural motif has been strategically employed in the design of prodrugs to enhance the delivery of therapeutic agents, particularly nucleoside analogs, into target cells.[1] The piperidyl moiety can influence the compound's lipophilicity, membrane permeability, and susceptibility to enzymatic activation, thereby improving its pharmacokinetic and pharmacodynamic properties. This guide will explore the core aspects of this compound chemistry and biology, with a focus on their potential as anticancer and antiviral agents.
Synthesis of this compound Analogs
The synthesis of this compound derivatives typically involves the coupling of a phosphorus-containing moiety with a piperidine derivative and the desired parent molecule, such as a nucleoside analog. A common synthetic strategy is the use of phosphorochloridates as reactive intermediates.
General Synthetic Approach
A prevalent method for synthesizing nucleoside phosphoramidates, which can be adapted for phosphoropiperididates, involves the reaction of a protected nucleoside with a phosphorochloridate in the presence of a suitable base.[2] The phosphorochloridate itself is generated by reacting a dichlorophosphate with the desired amino ester.[2]
A general representation of this two-step process is as follows:
-
Formation of the Phosphorochloridate: An appropriate dichlorophosphate is reacted with an amino ester hydrochloride or tosylate salt in the presence of a base like anhydrous triethylamine.[2]
-
Coupling with the Nucleoside: The resulting phosphorochloridate is then reacted with a protected nucleoside in the presence of a Grignard reagent, such as tert-butylmagnesium chloride, to yield the desired phosphoramidate prodrug.[2]
Quantitative Data Summary
The biological activity of this compound analogs is a critical aspect of their evaluation. The following tables summarize the in vitro anticancer and antiviral activities of representative compounds.
Table 1: Anticancer Activity of this compound Analogs
| Compound | Parent Drug | Cell Line | IC50 (nM) | Reference |
| Piperidyl Phosphoramidate of FdUMP | 5-Fluoro-2'-deoxyuridine (FdU) | L1210 (Mouse Leukemia) | In the nanomolar range | [1] |
Table 2: Antiviral Activity of Related Phosphoramidate Prodrugs
| Compound | Parent Drug | Virus | Cell Line | EC50 (µM) | Reference |
| HDP-CDV | Cidofovir (CDV) | Variola | Not Specified | 0.10 | [3] |
| ODE-CDV | Cidofovir (CDV) | Variola | Not Specified | 0.03 | [3] |
| HDP-PMPA | PMPA | HIV-1 | PBMCs | 0.012 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines a key experimental protocol for the synthesis of this compound prodrugs.
Synthesis of Haloethyl and Piperidyl Phosphoramidate FdUMP Prodrugs
This protocol is based on the work of Freel Meyers et al. (2000) for the synthesis of 5-fluoro-2'-deoxyuridine (FdU) phosphoramidate prodrugs.[1]
Materials:
-
5-Fluoro-2'-deoxyuridine (FdU)
-
Phosphorus oxychloride (POCl₃)
-
Piperidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphorodichloridate: To a solution of phosphorus oxychloride in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.
-
Reaction with Piperidine: To the same reaction mixture, add a solution of piperidine in anhydrous dichloromethane dropwise at 0 °C. Stir the reaction for 2 hours at room temperature. The formation of the piperidylphosphorodichloridate can be monitored by ³¹P NMR.
-
Coupling with FdU: In a separate flask, dissolve FdU in an appropriate anhydrous solvent. To this solution, add the previously prepared piperidylphosphorodichloridate solution dropwise at 0 °C.
-
Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired this compound prodrug of FdUMP.
Signaling Pathways and Mechanisms of Action
This compound prodrugs of nucleoside analogs are designed to exert their therapeutic effect by delivering the active monophosphate form of the drug into the cell, thereby bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.
Intracellular Activation and Targeting of DNA Synthesis
Once inside the cell, the this compound moiety is cleaved, presumably by endogenous phosphoramidases, to release the 5'-monophosphate of the nucleoside analog.[1] In the case of FdUMP prodrugs, the released FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. Inhibition of this enzyme leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Intracellular activation of FdUMP this compound prodrugs.
Potential Modulation of Kinase Signaling Pathways
While the primary mechanism of action for nucleoside analog prodrugs is the disruption of DNA synthesis, the overactive signaling pathways that drive cancer cell proliferation, such as the PI3K/Akt/mTOR pathway, create a dependency on continuous nucleotide supply.[4] By depleting the nucleotide pool, this compound-delivered nucleoside analogs can indirectly counteract the pro-proliferative signals from these pathways.
Caption: PI3K/Akt/mTOR pathway and the impact of DNA synthesis inhibition.
Experimental and Logical Workflows
The discovery and development of novel this compound analogs can be streamlined through systematic experimental workflows.
High-Throughput Screening (HTS) Workflow
A high-throughput screening campaign can be employed to identify lead compounds from a library of this compound derivatives.
Caption: A generalized workflow for identifying lead compounds.
Conclusion
This compound structural analogs and their derivatives hold significant potential as next-generation therapeutic agents. Their unique chemical properties allow for the effective delivery of potent drug molecules into target cells, overcoming key limitations of conventional therapies. The synthetic strategies, quantitative biological data, and mechanistic insights presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on expanding the library of this compound analogs, exploring their efficacy against a broader range of diseases, and further elucidating their interactions with specific cellular targets and signaling pathways.
References
- 1. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimerix.com [chimerix.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Biological Activity of Novel Phosphoropiperididate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of novel phosphoropiperididate compounds, a class of organophosphorus molecules incorporating a piperidine moiety. This document details their potential as therapeutic agents, focusing on their anticancer properties, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to Phosphoropiperididates
Phosphoropiperididates are a unique class of compounds characterized by a phosphorus atom bonded to a piperidine ring, often as part of a phosphoramidate or similar linkage. The piperidine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its combination with a phosphate group offers the potential for novel biological activities, particularly in the realm of anticancer and enzyme-inhibiting agents. Research in this area explores how the unique structural features of phosphoropiperididates can be harnessed to develop targeted therapies.
Anticancer Activity of Piperidine-Containing Compounds
While specific data on "this compound" compounds is limited in publicly available research, the broader class of piperidine derivatives has demonstrated significant potential in cancer therapy. The piperidine moiety is a key component in numerous anticancer agents. Studies on various piperidine-containing molecules have revealed their ability to induce apoptosis and inhibit cancer cell proliferation across a range of cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the growth inhibitory (GI50) values for a series of 25 functionalized piperidine derivatives against various human cancer cell lines, demonstrating the potent anticancer activity within this class of compounds.
| Compound | U251 (CNS) | MCF7 (Breast) | NCI/ADR-RES (Ovarian) | NCI-H460 (Lung) | HT29 (Colon) | PC-3 (Prostate) | HaCaT (Normal) | Selectivity Index (PC-3) |
| 1 | >100 | >100 | >100 | 89.1 | >100 | 6.3 | >250 | >39.7 |
| 2 | 87.1 | 79.4 | 63.1 | 56.2 | 89.1 | 25.1 | >250 | >10.0 |
| 3 | >100 | >100 | >100 | >100 | >100 | 19.9 | >250 | >12.6 |
| 7 | >100 | >100 | >100 | >100 | >100 | 22.4 | >250 | >11.2 |
| 10 | 70.8 | 63.1 | 50.1 | 44.7 | 79.4 | 17.8 | >250 | >14.0 |
| 16 | >100 | >100 | >100 | >100 | >100 | 25.0 | >250 | >10.0 |
| 21 | >100 | >100 | >100 | >100 | >100 | 12.6 | >250 | >19.8 |
| 22 | >100 | >100 | >100 | >100 | >100 | 15.8 | >250 | >15.8 |
| 25 | 93.3 | 81.3 | 70.8 | 63.1 | 91.2 | 6.4 | >250 | >39.1 |
| DOX | 0.03 | 0.05 | 0.45 | 0.04 | 0.22 | 0.10 | 0.08 | 0.8 |
GI50 values are in µg/mL. DOX (Doxorubicin) is a reference drug. Data extracted from a study on highly functionalized piperidines.[1]
Mechanism of Action: Induction of Apoptosis
Organophosphorus compounds, the broader class to which phosphoropiperididates belong, are known to induce apoptosis, or programmed cell death, in cancer cells.[2] The apoptotic process is a critical target in cancer therapy, and its induction is a key mechanism for many successful chemotherapeutic agents. The MAPK signaling pathways, which regulate cell growth, differentiation, and apoptosis, are often modulated by organophosphorus compounds.[3]
Key Apoptotic Pathways
The induction of apoptosis by piperidine-containing compounds can occur through various signaling cascades, often involving the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Characterization of the Mechanisms by Which the Organophosphorus Compo" by Laila Masoud Ali Al-Alawi [scholarworks.uaeu.ac.ae]
- 3. mdpi.com [mdpi.com]
Early studies on Phosphoropiperididate cytotoxicity
An In-depth Technical Guide to the Cytotoxicity of Organophosphorus Compounds with a Focus on Piperidine-Containing Structures
Introduction
Early investigations into the cytotoxicity of organophosphorus compounds have laid the groundwork for understanding their mechanisms of action, revealing a complex interplay of cellular signaling pathways that can lead to cell death. While specific research on "phosphoropiperididates" is limited in early literature, a broader examination of organophosphorus compounds, particularly those containing piperidine moieties, provides significant insights. This guide synthesizes findings from these related studies to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the quantitative measures of cytotoxicity, detailed experimental protocols, and the critical signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic effects of various organophosphorus and piperidine-containing compounds have been evaluated against a range of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The data below, compiled from several studies, summarizes the cytotoxic activities of representative compounds.
| Compound/Derivative Class | Cell Line(s) | IC50 Value(s) | Reference Compound(s) | Source |
| N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 20 µg/ml | - | [1] |
| Diacetoxy-derivative (DiAcMoAc) | HBL | 15 µg/ml | Melphalan | [1] |
| Diacetoxy-derivative (DiAcMoAc) | LND1 (non-pigmented human melanoma) | 2 µg/ml | Melphalan | [1] |
| Pyrimidine piperidine compounds | Various tumor cell lines | 0.02–0.97 mg/L | - | [2] |
| Platinum(II) complex with 5-nitroquinolin-8-ol and tricyclohexylphosphine | KB, Lu-1, Hep-G2, MCF-7 | > 120 µM | - | [3] |
Key Signaling Pathways in Organophosphorus-Induced Cytotoxicity
Organophosphorus compounds can trigger cytotoxicity through the activation of several intracellular signaling cascades, often culminating in apoptosis or programmed cell death. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38-MAPK, plays a pivotal role in transmitting extracellular signals to the cell nucleus, influencing processes like cell differentiation, growth, and apoptosis.[4][5] Exposure to organophosphorus compounds can induce the activation of these kinases, leading to oxidative stress and subsequent apoptosis in various tissues.[4][5] For instance, the activation of JNKs and p38-MAPKs is known to stimulate apoptotic cascades, while ERK1/2 activation can have a protective role.[4] The balance between these stress-activated death signals and growth factor-activated survival signals often determines the cell's fate.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell survival.[6] In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, which can be induced by organophosphorus compounds, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of target genes, some of which can be pro-apoptotic under certain cellular contexts.
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxicity of chemical compounds. These methods typically measure cell viability, membrane integrity, or metabolic activity.
General Experimental Workflow
The assessment of cytotoxicity generally follows a standardized workflow, from cell culture preparation to data analysis.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
LDH Release Assay Protocol
The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Culture and Treatment : Follow steps 1 and 2 as described for the MTT assay.
-
Sample Collection : After the incubation period, collect the cell culture supernatant.
-
LDH Reaction : Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Colorimetric Measurement : The formation of NADH is coupled to the conversion of a tetrazolium salt into a colored formazan product.
-
Absorbance Reading : Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).
-
Calculation : Determine the amount of LDH release, which is proportional to the number of lysed cells.
Conclusion
The study of phosphoropiperididate and related organophosphorus compound cytotoxicity is crucial for both toxicological assessment and the development of novel therapeutics. Early research has primarily focused on broader classes of organophosphorus compounds, revealing their capacity to induce cell death through the modulation of key signaling pathways like MAPK and NF-κB. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the cytotoxic properties of these and other novel compounds. Future studies focusing specifically on phosphoropiperididates will be essential to delineate their unique structure-activity relationships and mechanisms of action.
References
- 1. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Phosphoropiperididate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro stability of phosphoropiperididate derivatives. These compounds are of significant interest in drug development, often utilized as prodrugs to enhance the pharmacokinetic properties of parent molecules. Understanding their stability profile in various in vitro systems is crucial for predicting their in vivo behavior, optimizing drug design, and ensuring successful clinical outcomes. This document outlines the key factors influencing their stability, common experimental protocols for assessment, and data interpretation.
Introduction to this compound Derivatives
This compound derivatives are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a piperidine ring through a nitrogen atom. This moiety is often incorporated into drug molecules as a prodrug strategy. The rationale behind this approach is to mask a polar functional group, such as a phosphate or amine, to improve membrane permeability and oral bioavailability. Once absorbed, the this compound linkage is designed to be cleaved by enzymatic or chemical hydrolysis, releasing the active parent drug. The rate of this cleavage is a critical parameter that dictates the pharmacokinetic profile of the drug.
Factors Influencing In Vitro Stability
The in vitro stability of this compound derivatives is influenced by a combination of chemical and enzymatic factors.
-
pH: The hydrolysis of the P-N bond in phosphoropiperididates can be highly dependent on the pH of the surrounding medium. Acidic conditions can lead to accelerated cleavage, a factor that is particularly relevant for oral drug candidates transiting the stomach. Conversely, the stability might be higher at neutral or slightly basic pH.
-
Enzymatic Cleavage: Various enzymes present in biological matrices can catalyze the hydrolysis of phosphoropiperididates. These include phosphoramidases, esterases (if ester groups are also present in the molecule), and cytochrome P450 enzymes in the liver. The susceptibility to enzymatic cleavage is a key determinant of the metabolic stability of these compounds.
-
Chemical Structure: The substitution pattern on the piperidine ring, the nature of other groups attached to the phosphorus atom, and the overall steric and electronic properties of the molecule can significantly impact the stability of the this compound bond.
Experimental Protocols for In Vitro Stability Assessment
A variety of in vitro assays are employed to evaluate the stability of this compound derivatives. These studies are essential for understanding their degradation pathways and predicting their fate in a biological system.
Chemical Stability in Aqueous Buffers
This assay assesses the intrinsic chemical stability of the compound at different pH values, mimicking various physiological environments.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for simulated blood plasma).
-
Incubation: A stock solution of the test compound is diluted into each buffer to a final concentration (typically 1-10 µM). The incubations are performed at a constant temperature, usually 37°C.
-
Time Points: Aliquots are taken from each incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Analysis: The reaction is quenched by adding a suitable solvent (e.g., ice-cold acetonitrile) and the samples are analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound.[1]
-
Data Analysis: The percentage of the remaining parent compound is plotted against time, and the half-life (t½) at each pH is calculated.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of the compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[2][3]
Methodology:
-
Preparation of Incubation Mixture: The test compound is incubated with liver microsomes (from human, rat, or other relevant species) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.[2] The final concentration of the test compound is typically around 1 µM.
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Time Points: Aliquots are collected at specific time intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Sample Analysis: The reaction is terminated by the addition of a quenching solvent. The samples are then centrifuged, and the supernatant is analyzed by LC-MS to determine the concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[4]
Stability in Plasma/Serum
This assay assesses the stability of the compound in the presence of plasma proteins and enzymes.
Methodology:
-
Preparation of Incubation Mixture: The test compound is added to fresh plasma or serum from the desired species (human, rat, mouse, etc.).
-
Incubation: The mixture is incubated at 37°C.
-
Time Points: Aliquots are withdrawn at various time points.
-
Sample Analysis: The plasma proteins are precipitated by adding a solvent like acetonitrile. After centrifugation, the supernatant is analyzed by LC-MS to quantify the parent compound.
-
Data Analysis: The half-life of the compound in plasma is determined from the concentration-time profile.
Data Presentation
The quantitative data generated from the in vitro stability assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Chemical Stability of a Hypothetical this compound Derivative (Compound X) in Aqueous Buffers at 37°C
| pH | Half-life (t½, minutes) |
| 1.2 | 45 |
| 6.8 | 240 |
| 7.4 | > 480 |
Table 2: Metabolic Stability of Compound X in Liver Microsomes from Different Species
| Species | In Vitro Half-life (t½, minutes) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | 68 | 10.2 |
| Rat | 35 | 19.8 |
| Dog | 15 | 46.2 |
Table 3: Stability of Compound X in Plasma at 37°C
| Species | Plasma Half-life (t½, minutes) |
| Human | 180 |
| Rat | 125 |
Visualizations
Diagrams are essential for illustrating the complex processes involved in the stability testing of this compound derivatives.
Caption: General hydrolysis pathway of a this compound prodrug.
Caption: Experimental workflow for in vitro stability assessment.
Conclusion
The in vitro stability of this compound derivatives is a multifaceted property that is critical to their success as prodrugs. A thorough evaluation using a combination of chemical and metabolic stability assays is essential in the early stages of drug discovery and development. The data generated from these studies provide valuable insights into the potential pharmacokinetic behavior of these compounds, guiding lead optimization and candidate selection. By understanding the factors that govern their stability, researchers can design more effective and reliable drug candidates.
References
- 1. usp.org [usp.org]
- 2. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoropiperididate as a Potential Prodrug Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the phosphoropiperididate moiety as a promising strategy in prodrug design. By temporarily masking the phosphate group of therapeutically active nucleoside analogues and other molecules, this approach aims to enhance drug delivery, improve bioavailability, and overcome limitations associated with the parent drug. This document details the synthesis, mechanism of action, and evaluation of this compound and closely related phosphorodiamidate prodrugs, supported by quantitative data, experimental protocols, and visual diagrams.
Introduction: The Rationale for Phosphorodiamidate Prodrugs
Many potent nucleoside analogues, while effective in their phosphorylated form, exhibit poor cellular permeability due to the negative charge of the phosphate group. The "ProTide" (pronucleotide) approach is a well-established prodrug strategy that masks this charge, facilitating cell entry. Phosphorodiamidates, including phosphoropiperididates, represent a key class within this approach.[1][2]
A this compound moiety is a type of phosphorodiamidate where a piperidine ring is attached to the phosphorus atom. This modification increases the lipophilicity of the parent drug, allowing for enhanced passive diffusion across cell membranes.[1] Once inside the cell, the prodrug is designed to undergo enzymatic and chemical transformation to release the active monophosphate metabolite.[3] A significant advantage of symmetrical phosphorodiamidates is the absence of a chiral phosphorus center, which simplifies synthesis and avoids the complexities of diastereoisomeric mixtures often encountered with other phosphoramidate prodrugs.[2][3]
Synthesis of Phosphorodiamidate Prodrugs
The synthesis of phosphorodiamidate prodrugs of nucleosides generally involves the reaction of a nucleoside with a phosphorylating agent, followed by the introduction of the diamine moiety. A common method utilizes phosphorus oxychloride (POCl₃) and the desired amino acid ester or amine.[3]
General Synthetic Scheme:
The synthesis can be optimized based on the specific nucleoside analogue. Two general methods have been identified:
-
Method A: For nucleosides susceptible to degradation under harsh conditions, a one-pot reaction is often employed where the nucleoside is reacted with POCl₃ in a suitable solvent like trimethylphosphate, followed by the addition of the amino acid ester salt in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]
-
Method B: For more robust nucleosides, a two-step process may be used, involving the initial formation of the nucleoside phosphorodichloridate, which is then reacted with the amino component.[3]
Mechanism of Bioactivation
The intracellular conversion of a phosphorodiamidate prodrug to the active nucleoside monophosphate is a multi-step process. This bioactivation pathway is crucial for the efficacy of the prodrug.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Phosphoropiperididate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize phosphoropiperididate compounds, a class of molecules with growing interest in medicinal chemistry and drug development. The unique structural features of these compounds, combining a phosphorus center with a piperidine ring, give rise to characteristic spectroscopic signatures. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and analysis of phosphoropiperididates.
Introduction to Phosphoropiperididates
Phosphoropiperididates are organophosphorus compounds characterized by a phosphorus atom bonded to the nitrogen of a piperidine ring. This structural motif can be found in a variety of molecules, including potential therapeutic agents and research tools for studying biological processes. The phosphorus center can exist in different oxidation states and can be further substituted with a range of functional groups, leading to a diverse chemical space. Accurate and detailed structural characterization is paramount for understanding their structure-activity relationships and mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound compounds, providing detailed information about the connectivity and chemical environment of atoms within the molecule. The key nuclei for NMR analysis of these compounds are ¹H, ¹³C, and ³¹P.
¹H NMR Spectroscopy
Proton (¹H) NMR spectra of phosphoropiperididates are primarily used to identify the protons on the piperidine ring and any substituents on the phosphorus atom or the ring itself. The chemical shifts and coupling patterns of the piperidine protons are influenced by the conformation of the six-membered ring (typically a chair conformation) and the nature of the substituents on the nitrogen and phosphorus atoms.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Piperidine Hα (equatorial) | 3.0 - 3.5 | m | |
| Piperidine Hα (axial) | 2.6 - 3.1 | m | |
| Piperidine Hβ, Hγ | 1.4 - 1.8 | m | |
| P-O-CH₂- | 3.5 - 4.5 | m | ³J(H,P) ≈ 5-10 |
| P-N-CH₂- | 2.8 - 3.8 | m | ³J(H,P) ≈ 8-15 |
| P-Ph (ortho-H) | 7.8 - 8.2 | m | ³J(H,P) ≈ 10-15 |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the piperidine carbons are sensitive to the substitution pattern and the stereochemistry of the molecule. Coupling between ¹³C and ³¹P nuclei can be observed, providing valuable structural information.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Carbon Type | Chemical Shift (δ, ppm) | Coupling to ³¹P |
| Piperidine Cα | 45 - 55 | ²J(C,P) ≈ 2-8 Hz |
| Piperidine Cβ | 25 - 35 | ³J(C,P) ≈ 0-5 Hz |
| Piperidine Cγ | 23 - 30 | ⁴J(C,P) ≈ 0-2 Hz |
| P-O-C | 60 - 75 | ²J(C,P) ≈ 5-10 Hz |
| P-N-C | 35 - 50 | ²J(C,P) ≈ 3-7 Hz |
| P-C (aliphatic) | 20 - 40 | ¹J(C,P) ≈ 120-150 Hz |
| P-C (aromatic, ipso) | 130 - 140 | ¹J(C,P) ≈ 150-200 Hz |
³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR is a highly diagnostic technique for characterizing phosphoropiperididates, as the ³¹P chemical shift is very sensitive to the electronic environment and coordination of the phosphorus atom. The chemical shift range for ³¹P is broad, allowing for clear differentiation between various phosphorus-containing functional groups.
Table 3: Typical ³¹P NMR Chemical Shift Ranges for Organophosphorus Compounds
| Phosphorus Environment | Chemical Shift (δ, ppm) |
| Phosphates (P=O) | -10 to 10 |
| Phosphonates (C-P=O) | 15 to 35 |
| Phosphoramidates (N-P=O) | 5 to 25 |
| Phosphites (P(OR)₃) | 130 to 140 |
| Phosphines (PR₃) | -60 to 40 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.
ESI-MS Fragmentation Patterns
The fragmentation of phosphoropiperididates in ESI-MS/MS is influenced by the nature of the substituents on the phosphorus atom and the piperidine ring. Common fragmentation pathways include:
-
Cleavage of the P-N bond: This is often a major fragmentation pathway, leading to the formation of ions corresponding to the piperidine moiety and the phosphoryl group.
-
Loss of substituents from the phosphorus atom: Alkoxy, aryloxy, or amino groups attached to the phosphorus can be lost as neutral molecules.
-
Ring opening of the piperidine moiety: Fragmentation of the piperidine ring can occur, particularly in higher energy collision-induced dissociation (CID), providing information about the substitution pattern on the ring.
Table 4: Common Fragment Ions in ESI-MS of Phosphoropiperididates
| Fragment Ion | Description |
| [M+H-Piperidine]⁺ | Loss of the piperidine ring. |
| [Piperidine+H]⁺ | Protonated piperidine fragment. |
| [M+H-OR]⁺ | Loss of an alkoxy group from the phosphorus. |
| [PO₂R₂]⁺ | Fragment containing the phosphoryl group. |
Experimental Protocols
NMR Sample Preparation
A detailed and standardized protocol is crucial for obtaining high-quality NMR data.
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Spectrometer Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
ESI-MS Sample Preparation and Analysis
Proper sample preparation is key to achieving good sensitivity and avoiding contamination in ESI-MS.
-
Stock Solution: Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for the analysis.
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the molecular weight of the compound.
-
MS/MS Analysis: Select the protonated molecule [M+H]⁺ or other relevant precursor ions for fragmentation and acquire a product ion scan (MS/MS) to obtain structural information.
Hypothetical Signaling Pathway Modulation
While specific signaling pathways for many novel this compound compounds are still under investigation, their structural similarity to known kinase inhibitors and other signaling modulators suggests potential mechanisms of action. The following diagram illustrates a hypothetical signaling cascade that could be targeted by a this compound compound.
In this hypothetical pathway, a this compound compound acts as an inhibitor of "Kinase 2," thereby blocking the downstream signaling cascade that leads to a specific cellular response. This inhibitory action could be relevant in diseases where this pathway is dysregulated, such as cancer or inflammatory disorders.
Conclusion
The spectroscopic analysis of this compound compounds, through the combined use of NMR (¹H, ¹³C, and ³¹P) and mass spectrometry, provides a comprehensive toolkit for their structural characterization. This guide has outlined the key spectroscopic features, presented typical data in a structured format, provided detailed experimental protocols, and illustrated a potential application in modulating signaling pathways. A thorough understanding of these analytical techniques is essential for advancing the research and development of this promising class of molecules.
Methodological & Application
Synthesis of Phosphoropiperididates: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphoropiperididates, a class of organophosphorus compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below focus on two robust and widely applicable methods: the Atherton-Todd reaction and the reaction of a phosphorochloridate intermediate with piperidine.
Introduction
Phosphoropiperididates are a subclass of phosphoramidates characterized by the presence of a piperidine ring attached to the phosphorus atom. This structural motif is of interest to medicinal chemists due to its potential to modulate the physicochemical and pharmacological properties of parent molecules. Phosphoramidates, in general, are recognized for their role as isosteres of phosphates and their ability to act as enzyme inhibitors or pro-drugs. The synthesis of these compounds in a laboratory setting requires reliable and efficient protocols to ensure high purity and yield.
Synthetic Methodologies
Two primary methods for the synthesis of phosphoropiperididates are detailed below. These methods offer flexibility in substrate scope and reaction conditions.
Method 1: Atherton-Todd Reaction
The Atherton-Todd reaction is a classic method for the formation of phosphoramidates from dialkyl phosphites and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride.[1][2]
Reaction Scheme: (RO)₂P(O)H + R'₂NH + CCl₄ + Base → (RO)₂P(O)NR'₂ + CHCl₃ + Base·HCl
Experimental Protocol: Synthesis of Diethyl Piperidin-1-ylphosphonate
This protocol describes the synthesis of diethyl piperidin-1-ylphosphonate via the Atherton-Todd reaction.
Materials:
-
Diethyl phosphite
-
Piperidine
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diethyl phosphite (1.0 eq) in anhydrous diethyl ether, add triethylamine (1.1 eq) and piperidine (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.1 eq) in anhydrous diethyl ether to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure diethyl piperidin-1-ylphosphonate.
Method 2: Reaction of Diethyl Phosphorochloridate with Piperidine
This two-step method involves the initial formation of a reactive phosphorochloridate intermediate, which is then reacted with piperidine to yield the desired phosphoropiperididate. This approach often provides high yields and is readily scalable.
Step 1: Synthesis of Diethyl Phosphorochloridate
Diethyl phosphorochloridate can be prepared from diethyl phosphite and a chlorinating agent.
Reaction Scheme: (C₂H₅O)₂P(O)H + CCl₄ → (C₂H₅O)₂P(O)Cl + CHCl₃
Step 2: Synthesis of Diethyl Piperidin-1-ylphosphonate
Reaction Scheme: (C₂H₅O)₂P(O)Cl + 2 C₅H₁₀NH → (C₂H₅O)₂P(O)N(C₅H₁₀) + C₅H₁₀NH·HCl
Experimental Protocol:
Materials:
-
Diethyl phosphorochloridate
-
Piperidine
-
Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)
-
Triethylamine (optional, as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethyl phosphorochloridate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of piperidine (2.1 eq) in anhydrous DCM to the cooled solution with stirring. Alternatively, use 1.1 eq of piperidine and 1.1 eq of triethylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of selected phosphoropiperididates reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Compound Name | Starting Materials | Synthetic Method | Yield (%) | Reference |
| Diethyl piperidin-1-ylphosphonate | Diethyl phosphite, Piperidine, CCl₄ | Atherton-Todd | 60-80 | [1] |
| Diethyl piperidin-1-ylphosphonate | Diethyl phosphorochloridate, Piperidine | Phosphorochloridate | 75-90 | Fictional Example |
| Dibenzyl piperidin-1-ylphosphonate | Dibenzyl phosphite, Piperidine, CCl₄ | Atherton-Todd | 65-85 | [1] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of phosphoropiperididates.
Caption: General laboratory workflow for the synthesis of phosphoropiperididates.
Potential Role in Kinase Signaling Pathways
While the direct role of phosphoropiperididates in specific signaling pathways is an active area of research, phosphoramidates and their analogs are known to interact with various enzymes, including kinases, due to their structural similarity to phosphate esters.[3] They can act as inhibitors by competing with ATP or protein substrates. The diagram below illustrates a simplified generic kinase signaling cascade that could be a target for such inhibitors.
Caption: Hypothetical inhibition of a kinase cascade by a this compound.
Conclusion
The synthetic protocols detailed in this document provide a solid foundation for the laboratory-scale production of phosphoropiperididates. The Atherton-Todd reaction and the phosphorochloridate method are both effective strategies, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. Further research into the biological activities of these compounds is warranted to explore their full potential in drug discovery and development, particularly as modulators of enzyme function and cellular signaling.
References
Application of Phosphoropiperididate in Antiviral Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiviral therapies remains a critical challenge in modern medicine. Nucleoside analogs are a cornerstone of antiviral drug discovery, acting as chain terminators or inhibitors of viral polymerases.[1] However, their clinical efficacy is often limited by the initial and frequently rate-limiting phosphorylation step, which is necessary for their conversion to the active triphosphate form.[2][3] The phosphoropiperididate prodrug approach represents a strategic innovation to bypass this hurdle. By masking the phosphate group of a nucleoside monophosphate with two piperidide moieties, this strategy enhances the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the this compound moiety is designed to be cleaved by cellular enzymes, releasing the nucleoside monophosphate, which can then be efficiently converted to its active triphosphate form.[4][5] This approach not only improves the intracellular delivery of the active drug but also offers the potential for a broader spectrum of activity and the ability to overcome certain drug resistance mechanisms.[6] A key advantage of symmetrical phosphorodiamidates, including phosphoropiperididates, is the absence of a chiral phosphorus center, which avoids the formation of diastereoisomeric mixtures often encountered with other phosphate prodrug strategies like the ProTide™ approach.[2] This simplifies synthesis, purification, and characterization of the drug substance.
This document provides detailed application notes on the use of this compound prodrugs in antiviral drug design, including a summary of their antiviral activity, protocols for their synthesis and biological evaluation, and a schematic of their proposed mechanism of action.
Data Presentation
The following table summarizes the in vitro antiviral activity of representative phosphorodiamidate prodrugs of various nucleoside analogs. The data highlights the significant enhancement of antiviral potency achieved with this prodrug approach compared to the parent nucleoside.
| Parent Nucleoside | Prodrug Moiety | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| ddA | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.83 | >100 | >120 | [7] |
| ddA | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.96 | >100 | >104 | [7] |
| d4T | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.0083 | 12 | 1446 | [8] |
| d4T | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.013 | 12 | 923 | [8] |
| Abacavir | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.051 | 19 | 373 | [7] |
| Abacavir | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.035 | 19 | 543 | [7] |
| Acyclovir | bis(L-Alanine benzyl ester) | HSV-1 (KOS) | HEL | 0.032 | 18 | 563 | [7] |
| Acyclovir | bis(L-Alanine benzyl ester) | HSV-2 (G) | HEL | 0.095 | 18 | 189 | [7] |
| AZT | bis(L-Alanine benzyl ester) | HIV-1 (IIIB) | CEM | 0.001 | 1.5 | 1500 | [7] |
| AZT | bis(L-Alanine benzyl ester) | HIV-2 (ROD) | CEM | 0.002 | 1.5 | 750 | [7] |
| 2'-C-Me-Guanosine | bis(L-Alanine cyclohexyl ester) | HCV (replicon) | Huh-7 | 0.02 | >100 | >5000 | [9] |
Signaling Pathways and Experimental Workflows
Proposed Intracellular Activation Pathway of Phosphorodiamidate Prodrugs
Caption: Proposed intracellular activation pathway of phosphorodiamidate prodrugs.
General Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation of antiviral phosphorodiamidate prodrugs.
Experimental Protocols
Synthesis of Nucleoside Phosphorodiamidates (General Procedure)
This protocol is adapted from the method described by McGuigan et al. (2013).[2]
Materials:
-
Nucleoside analog
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Trimethylphosphate/Triethylphosphate
-
Amino acid ester p-toluenesulfonate (p-TSA) salt (e.g., L-Alanine benzyl ester p-TSA salt)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Phosphorodichloridate Intermediate Formation (Method A): a. Dissolve the unprotected nucleoside analog (1.0 eq) in anhydrous THF under an inert atmosphere. b. Add anhydrous triethylamine (1.0-1.2 eq) and stir at room temperature for 30 minutes. c. Cool the reaction mixture to -78 °C. d. Add phosphorus oxychloride (1.0-1.2 eq) dropwise. e. Stir the reaction at -78 °C for 30 minutes. The formation of the phosphorodichloridate intermediate can be monitored by ³¹P NMR (signal typically appears around δ 7-8 ppm).
-
Phosphorodichloridate Intermediate Formation (Method B): a. Dissolve the nucleoside analog in trimethylphosphate or triethylphosphate. b. Add phosphorus oxychloride and stir until the formation of the dichlorophosphate intermediate is confirmed by ³¹P NMR.
-
Formation of the Phosphorodiamidate: a. In a separate flask, dissolve the amino acid ester p-TSA salt (3.0-5.0 eq) in anhydrous CH₂Cl₂ at room temperature. b. Cool this solution to -78 °C. c. Add anhydrous triethylamine (5.0-10.0 eq) or DIPEA. d. Add the freshly prepared phosphorodichloridate solution from step 1 or 2 dropwise to the amino acid ester solution at -78 °C. e. Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous sodium bicarbonate solution. b. Extract the aqueous layer with dichloromethane. c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired phosphorodiamidate prodrug.
-
Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This is a general protocol for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.[4]
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero, MT-4, Huh-7)
-
Virus stock with a known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a tetrazolium salt like MTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the host cells. b. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1-2 x 10⁴ cells/well). c. Incubate the plates at 37 °C in a 5% CO₂ incubator.
-
Compound Preparation and Addition: a. Prepare serial dilutions of the test compound in cell culture medium. b. After 24 hours, when the cells have formed a monolayer, remove the growth medium from the plates. c. Add the diluted compounds to the wells in triplicate or quadruplicate. Include wells for cell control (cells only, no virus or compound) and virus control (cells and virus, no compound).
-
Virus Infection: a. Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause 80-90% cell death in the virus control wells within the desired incubation period (e.g., 3-5 days). b. Add the diluted virus to all wells except the cell control wells.
-
Incubation: a. Incubate the plates at 37 °C in a 5% CO₂ incubator for the predetermined time required for the virus to cause significant CPE.
-
Quantification of Cell Viability: a. At the end of the incubation period, visually inspect the plates for CPE under a microscope. b. Quantify the cell viability using a chosen method:
- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Read the absorbance at 570 nm.[2]
- Neutral Red Assay: Incubate the cells with Neutral Red solution for 2-3 hours. Wash the cells to remove excess dye. Add a destaining solution and read the absorbance at 540 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. b. Determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral CPE by 50%, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxicity of the compound on the host cell line.[2]
Materials:
-
Host cell line
-
96-well cell culture plates
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate as described in the CPE assay protocol.
-
Compound Addition: a. After 24 hours, add serial dilutions of the test compound to the wells. Include control wells with cells and medium only (no compound).
-
Incubation: a. Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition and Incubation: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37 °C to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells. b. Determine the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration. c. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
Conclusion
The this compound prodrug approach is a promising strategy in antiviral drug design. By facilitating the intracellular delivery of nucleoside monophosphates, this method can significantly enhance the potency of nucleoside analogs against a range of viruses. The absence of a chiral phosphorus center simplifies the chemistry and development of these compounds. The protocols provided herein offer a framework for the synthesis and evaluation of novel this compound-based antiviral agents. Further exploration of this prodrug motif is warranted to develop next-generation antiviral therapies with improved efficacy and safety profiles.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaquing of Herpes Simplex Viruses [jove.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Delivery of Nucleosides Using Phosphoropiperididate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phosphoropiperididate chemistry in the targeted delivery of nucleoside analogues. This prodrug strategy aims to enhance the therapeutic efficacy of nucleosides by improving their cellular uptake and overcoming resistance mechanisms.
Introduction to this compound-Mediated Nucleoside Delivery
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Their therapeutic efficacy, however, is often limited by poor cellular permeability and reliance on intracellular phosphorylation, the first step of which is often rate-limiting and can be a source of drug resistance. The this compound prodrug approach masks the negative charge of the monophosphate group, increasing the lipophilicity of the nucleoside analogue and facilitating its passive diffusion across the cell membrane. Once inside the cell, the this compound moiety is designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate.[1]
Mechanism of Activation: The proposed mechanism of action for piperidyl nucleoside phosphoramidates involves the intracellular release of the active nucleotide following the cleavage of the P-N bond, which is presumed to be facilitated by an endogenous phosphoramidase.[1]
Data Presentation
Table 1: In Vitro Anti-HIV Activity of an AZT Phosphoramidate Derivative
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| AZT | CEM | 0.037 | 142 | 3837 |
| AZT Phosphorodiamidate | CEM | Not specified | 75 | Not specified |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Synthesis of 3'-Azido-3'-deoxythymidine-5'-phosphoropiperididate (AZT-pp)
This protocol describes a general method for the synthesis of a nucleoside this compound, using 3'-azido-3'-deoxythymidine (AZT) as an example.
Materials:
-
3'-Azido-3'-deoxythymidine (AZT)
-
Phosphorus oxychloride (POCl3)
-
Piperidine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Phosphorylation of AZT:
-
Dissolve AZT (1 mmol) in anhydrous pyridine (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Formation of the this compound:
-
In a separate flask, dissolve piperidine (5 mmol) and triethylamine (5 mmol) in anhydrous dichloromethane (10 mL).
-
Cool this solution to 0°C.
-
Slowly add the activated AZT-monophosphate solution from step 1 to the piperidine solution under vigorous stirring.
-
Let the reaction mixture warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding cold water (20 mL).
-
Separate the organic layer and wash it sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the desired 3'-azido-3'-deoxythymidine-5'-phosphoropiperididate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using 1H NMR, 31P NMR, and Mass Spectrometry.
-
In Vitro Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of a this compound-nucleoside conjugate in human plasma.
Materials:
-
This compound-nucleoside conjugate
-
Human plasma (freshly collected with anticoagulant)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound-nucleoside conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with PBS to the desired final concentration for the assay.
-
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Initiate the stability assay by adding the diluted conjugate solution to the plasma to achieve a final volume (e.g., 1 mL). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
-
Time-point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma mixture.
-
-
Protein Precipitation:
-
Immediately add cold acetonitrile (e.g., 3 volumes) to the collected aliquot to precipitate plasma proteins and stop the enzymatic degradation.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant and analyze it by HPLC to quantify the amount of the remaining intact this compound-nucleoside conjugate.
-
Use a validated HPLC method with a suitable mobile phase gradient and UV detection at the appropriate wavelength for the nucleoside analogue.
-
-
Data Analysis:
-
Calculate the percentage of the conjugate remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining conjugate versus time to determine the stability profile and calculate the half-life (t1/2) of the compound in human plasma.
-
Cellular Uptake Assay
This protocol provides a general method for evaluating the cellular uptake of a this compound-nucleoside conjugate.
Materials:
-
Cancer cell line (e.g., CEM, A549)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound-nucleoside conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Lysis buffer (e.g., RIPA buffer)
-
Method for quantification (e.g., LC-MS/MS or a suitable bioassay)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare a stock solution of the this compound-nucleoside conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the conjugate to the cells.
-
-
Incubation:
-
Incubate the cells with the conjugate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
-
Cell Lysis:
-
At each time point, remove the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
For adherent cells, detach them using Trypsin-EDTA, followed by centrifugation to pellet the cells. For suspension cells, directly centrifuge to pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Lyse the cells by incubation on ice, followed by sonication or repeated freeze-thaw cycles.
-
-
Quantification:
-
Centrifuge the cell lysate to remove cellular debris.
-
Analyze the supernatant to quantify the intracellular concentration of the conjugate and its metabolites using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Normalize the intracellular drug concentration to the total protein content of the cell lysate (determined by a protein assay like BCA or Bradford).
-
Plot the intracellular concentration versus time to determine the uptake kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Targeted delivery and activation of a this compound nucleoside prodrug.
References
Application Notes and Protocols: Experimental Use of Phosphoropiperididate Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoropiperididate derivatives are a class of organophosphorus compounds that have emerged as potential therapeutic agents in oncology. These compounds are characterized by a central phosphorus atom bonded to two piperidine rings and other substituents. This structure allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse biological activities. This document provides detailed application notes and protocols for the experimental use of a representative this compound derivative, N,N'-bis(dichloroacetyl) this compound , in cancer cell lines. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of novel anticancer compounds.
Data Presentation: Cytotoxicity of N,N'-bis(dichloroacetyl) this compound
The cytotoxic activity of N,N'-bis(dichloroacetyl) this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, were determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 10.5 ± 1.2 |
| A549 | Lung Carcinoma | 25.8 ± 3.1 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 ± 2.3 |
| U-87 MG | Glioblastoma | 12.1 ± 1.5 |
-
Caption: Table 1. Cytotoxicity (IC50 values) of N,N'-bis(dichloroacetyl) this compound against various human cancer cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of N,N'-bis(dichloroacetyl) this compound revealed its ability to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The results in HeLa cells after 24 hours of treatment are summarized below.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| N,N'-bis(dichloroacetyl) this compound (10 µM) | 60.8 ± 4.5 | 25.1 ± 2.8 | 14.1 ± 1.9 |
-
Caption: Table 2. Quantitative analysis of apoptosis in HeLa cells treated with N,N'-bis(dichloroacetyl) this compound for 24 hours. Data represent the percentage of cells in each quadrant as determined by flow cytometry.
Western blot analysis of key apoptotic proteins in HeLa cells treated with N,N'-bis(dichloroacetyl) this compound (10 µM) for 24 hours showed a significant increase in the expression of the pro-apoptotic protein Bax and cleaved Caspase-3, along with a decrease in the expression of the anti-apoptotic protein Bcl-2.
| Protein | Change in Expression vs. Control |
| Bax | ↑ (Increased) |
| Bcl-2 | ↓ (Decreased) |
| Cleaved Caspase-3 | ↑ (Increased) |
-
Caption: Table 3. Summary of changes in the expression of key apoptotic proteins in HeLa cells following treatment with N,N'-bis(dichloroacetyl) this compound.
Signaling Pathway
The proposed signaling pathway for the induction of apoptosis by N,N'-bis(dichloroacetyl) this compound involves the modulation of the intrinsic apoptotic pathway.
-
Caption: Intrinsic Apoptotic Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of N,N'-bis(dichloroacetyl) this compound on cancer cell lines.
-
Caption: MTT Assay Workflow.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
N,N'-bis(dichloroacetyl) this compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N,N'-bis(dichloroacetyl) this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with N,N'-bis(dichloroacetyl) this compound.
-
Caption: Apoptosis Assay Workflow.
Materials:
-
Cancer cell lines
-
6-well plates
-
N,N'-bis(dichloroacetyl) this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentration of N,N'-bis(dichloroacetyl) this compound and a vehicle control for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and quadrants.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins involved in apoptosis.
-
Caption: Western Blot Workflow.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Disclaimer
The compound N,N'-bis(dichloroacetyl) this compound is used here as a representative example to illustrate the application of experimental protocols. The presented data is hypothetical and for illustrative purposes only. Researchers should validate these protocols for their specific experimental conditions and compounds of interest. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.
Application Notes and Protocols for Phosphoropiperididate-Based Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing phosphoropiperididate-based assays in the study of enzyme inhibition. This class of organophosphorus compounds has garnered significant interest in drug discovery due to their potential as potent and selective enzyme inhibitors, particularly in the fields of neurodegenerative disease, cancer, and virology.
Introduction to this compound-Based Inhibitors
Phosphoropiperididates are a subclass of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a piperidine ring, an oxygen, and another variable group. Their structural similarity to the transition state of phosphate ester hydrolysis allows them to act as effective inhibitors of various enzymes, particularly hydrolases.
Mechanism of Action: The primary mechanism of inhibition by many this compound compounds, especially those designed as nerve agents or pesticides, is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3] These compounds act as potent acetylcholinesterase inhibitors, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts.[1][3] This results in overstimulation of muscarinic and nicotinic receptors, causing a range of cholinergic symptoms.[1] The phosphorus center of the inhibitor reacts with a serine hydroxyl group in the active site of the enzyme, forming a stable, covalent phosphonylated enzyme that is slow to hydrolyze.[1]
In drug development, this compound-based structures can be designed as transition-state analogs for other enzymes, such as sialyltransferases and kinases, leading to competitive or mixed-type inhibition.[4][5] Furthermore, the this compound moiety can be incorporated into prodrugs designed to deliver a pharmacologically active agent to a specific target.
Applications in Drug Discovery and Research
This compound-based assays are valuable tools in various research and development areas:
-
Neurodegenerative Diseases: The role of acetylcholinesterase in the breakdown of acetylcholine is a key target in the management of Alzheimer's disease. This compound-based inhibitors can be used to screen for new therapeutic agents that modulate cholinergic activity.
-
Cancer Therapy: Many signaling pathways that are dysregulated in cancer involve kinases and phosphatases. This compound-based compounds can be designed as prodrugs or direct inhibitors to target these enzymes, such as those in the PI3K/AKT/mTOR and ERK1/2 pathways.[6][7][8]
-
Antiviral Agents: this compound analogs of nucleosides can act as inhibitors of viral polymerases, such as HIV reverse transcriptase, by terminating the growing DNA chain.
-
Inflammation and Immunology: Sialyltransferases are involved in cell-cell recognition and signaling. Inhibitors based on this compound scaffolds can modulate these processes and are being investigated for their anti-inflammatory and immunomodulatory potential.[5][9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for the inhibition of key enzymes by compounds structurally related to phosphoropiperididates. Note that specific data for this compound inhibitors is limited in publicly available literature; therefore, data for analogous organophosphorus compounds are included to provide a comparative context.
Table 1: Inhibition of Acetylcholinesterase (AChE) by Organophosphorus Compounds
| Compound Class | Specific Compound Example | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| Carbamates | Rivastigmine | Human AChE | 501 ± 3.08 µM | Pseudo-irreversible | [11] |
| Organophosphates | Paraoxon | Human Recombinant AChE | Varies with concentration | Irreversible | [12] |
| Carbamates | Galantamine | Human BChE | 0.12 ± 0.09 μM (for a derivative) | Competitive | [11] |
| Peptide-derived | QSQS | AChE | 1.53 µg/mL | Mixed | [13] |
Table 2: Inhibition of Sialyltransferases by Analogues
| Compound Class | Specific Compound Example | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| CMP-Neu5Ac Analog | FCW393 | ST6GAL1 | 7.8 µM | Not specified | [14] |
| CMP-Neu5Ac Analog | FCW393 | ST3GAL3 | 9.45 µM | Not specified | [14] |
| CMP-Neu5Ac Analog | FCW393 | ST3GAL1 | > 400 µM | Not specified | [14] |
| CMP-Neu5Ac Analog | FCW393 | ST8SIA4 | > 100 µM | Not specified | [14] |
| Phosphoramidate Analog | Various amino acid esters | α-2,3- and α-2,6-sialyltransferase | Weak inhibitors | Not specified |
Experimental Protocols
The following are detailed protocols for common enzyme inhibition assays that can be adapted for the evaluation of this compound-based inhibitors.
Protocol 1: Colorimetric Assay for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound inhibitor stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 15 mM ATCI solution in deionized water.
-
Prepare a 3 mM DTNB solution in 0.1 M phosphate buffer (pH 7.0) containing 0.1 M sodium bicarbonate.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer (pH 8.0). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of different concentrations of the this compound inhibitor. For the control (uninhibited reaction), add 25 µL of the solvent used for the inhibitor.
-
Add 50 µL of the AChE working solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
To start the reaction, add 25 µL of the ATCI solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The yellow color is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorescence-Based Assay for Sialyltransferase Inhibition
This protocol describes a general method for assessing the inhibition of sialyltransferases using a fluorescently labeled acceptor substrate.
Materials:
-
Recombinant human sialyltransferase (e.g., ST6GAL1)
-
CMP-sialic acid (donor substrate)
-
Fluorescently labeled acceptor substrate (e.g., FITC-labeled asialofetuin)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MnCl2 and 10 mM CaCl2)
-
This compound inhibitor stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add 10 µL of various concentrations of the this compound inhibitor. For the control, add 10 µL of the inhibitor's solvent.
-
Add 20 µL of a solution containing the sialyltransferase and the fluorescently labeled acceptor substrate in reaction buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 20 µL of CMP-sialic acid solution in reaction buffer to each well. The final concentrations should be optimized, but typical starting points are 50-100 µM for the acceptor and 200-500 µM for the donor substrate.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 1-2 hours. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 50 µL of 0.1 M EDTA or by heating).
-
-
Detection:
-
The transfer of sialic acid to the fluorescent acceptor can be detected by various methods, such as:
-
Lectin Binding Assay: Add a biotinylated lectin that specifically binds to the sialylated product (e.g., Sambucus nigra agglutinin for α-2,6-linked sialic acid). Then add streptavidin-conjugated horseradish peroxidase (HRP) and a fluorogenic HRP substrate. Read the fluorescence.
-
Chromatographic Separation: Separate the sialylated product from the unreacted acceptor using HPLC and quantify the fluorescent product.
-
-
-
Data Analysis:
-
Quantify the amount of product formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Visualizations
The following diagrams illustrate key concepts related to this compound-based enzyme inhibition.
References
- 1. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation, Signaling, and Cancer: Targets and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 10. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Phosphoropiperididate Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoropiperididates are a class of organic compounds containing a piperidine ring attached to a phosphorus-containing group. Due to their structural similarity to the phosphate backbone of cyclic nucleotides, these compounds are promising candidates for the development of novel inhibitors targeting phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Dysregulation of PDE activity is implicated in a wide range of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, cardiovascular diseases, and neurological disorders, making them attractive therapeutic targets.[1][2]
High-throughput screening (HTS) of diverse chemical libraries is a crucial first step in the identification of novel PDE inhibitors.[3] This document provides detailed application notes and protocols for the HTS of phosphoropiperididate libraries against PDE targets, covering both biochemical and cell-based assay formats.
Data Presentation: Quantitative Comparison of HTS Assay Formats
The selection of an appropriate assay is critical for a successful HTS campaign. The following table summarizes the key quantitative parameters of common HTS assays for PDE inhibitors.
| Assay Format | Principle | Typical Throughput (plates/day) | Z'-factor | Signal-to-Basal (S/B) Ratio | Cost per Well | Key Advantages | Key Disadvantages |
| Biochemical Assays | |||||||
| Fluorescence Polarization (FP) | Competitive binding of a fluorescent tracer to a PDE-specific antibody. | 50-100 | > 0.5 | 2-5 | Low | Homogeneous, simple "mix-and-read" format.[4] | Potential for interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | FRET between a donor and acceptor fluorophore upon antibody binding to a biotinylated-cAMP/cGMP. | 50-100 | > 0.6 | 3-10 | Medium | High sensitivity and low background.[4] | Requires specific reagents and instrumentation. |
| Luminescence-Based Assays (e.g., GloSensor™) | Engineered luciferase biosensors that emit light in response to changes in intracellular cAMP/cGMP levels. | >100 | > 0.5 | 5-20 | Medium-High | High sensitivity and dynamic range.[5] | Potential for interference from luciferase inhibitors. |
| Cell-Based Assays | |||||||
| Reporter Gene Assays | Measurement of a reporter protein (e.g., luciferase, β-galactosidase) expression under the control of a cAMP/cGMP response element. | 20-50 | > 0.5 | 2-10 | Medium | Provides information on compound activity in a cellular context. | Indirect measurement of target engagement; slower assay kinetics. |
| Membrane Potential Assays | Use of fluorescent dyes to measure changes in cell membrane potential resulting from the opening of cyclic nucleotide-gated (CNG) ion channels. | >100 | > 0.5 | 3-5 | High | High-throughput and provides functional data.[6] | Requires specific cell lines expressing CNG channels. |
Signaling Pathway
Phosphodiesterases play a crucial role in modulating the cyclic nucleotide signaling pathway. The diagram below illustrates the mechanism of action of PDE inhibitors, such as phosphoropiperididates.
Caption: PDE Signaling Pathway and Point of Inhibition.
Experimental Workflow for High-Throughput Screening
The following diagram outlines a typical workflow for an HTS campaign to identify novel PDE inhibitors from a this compound library.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Phosphoropiperididate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoropiperididate analogs are a class of molecules that are gaining interest in drug development and chemical biology due to their potential as antisense oligonucleotides, siRNA prodrugs, and enzyme inhibitors. The replacement of a non-bridging oxygen atom in the phosphate backbone with a piperidine moiety can enhance nuclease resistance, improve cellular uptake, and modulate the binding affinity to target molecules. Solid-phase synthesis offers a robust and efficient platform for the preparation of these complex analogs.
This document provides detailed application notes and protocols for the solid-phase synthesis of this compound analogs, primarily focusing on the H-phosphonate and phosphoramidite chemistries.
Synthesis Strategies
The two primary methods for the solid-phase synthesis of this compound analogs are the H-phosphonate method and the phosphoramidite method.
H-Phosphonate Method
The H-phosphonate method involves the coupling of a nucleoside H-phosphonate monomer to a solid-supported growing chain, followed by an oxidative amidation step to form the this compound linkage. This method is particularly advantageous for the synthesis of phosphoramidates as the P-N bond is formed in a separate, dedicated step.
Phosphoramidite Method
While the standard phosphoramidite method is optimized for the formation of phosphodiester or phosphorothioate linkages, it can be adapted for the synthesis of phosphoramidates. This typically involves a post-synthetic or on-resin modification of a phosphite triester intermediate. However, the H-phosphonate approach is often more direct for introducing a diverse range of amine modifications.
Experimental Workflow: H-Phosphonate Approach
The solid-phase synthesis of a this compound analog using the H-phosphonate method follows a cyclic process, as illustrated in the workflow diagram below.
Detailed Experimental Protocols
The following protocols are based on the H-phosphonate method, which allows for the direct and efficient formation of the this compound linkage on the solid support.
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial nucleoside or a universal linker.
-
Nucleoside H-phosphonate Monomers: 5'-DMT protected nucleoside-3'-H-phosphonates.
-
Activating Agent for Coupling: Pivaloyl chloride (PivCl) or a similar acid chloride.
-
Solvents: Anhydrous acetonitrile (ACN), anhydrous pyridine, dichloromethane (DCM).
-
Amidation Reagent: A solution of piperidine in an oxidizing mixture, typically containing carbon tetrachloride (CCl4).
-
Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).
-
Detritylation Reagent: 3% Trichloroacetic acid (TCA) in DCM.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
Protocol 1: Solid-Phase Synthesis Cycle for a this compound Linkage
This protocol describes a single cycle of incorporating a this compound linkage. The cycle is repeated to assemble the desired sequence.
-
Detritylation:
-
Wash the solid support with anhydrous ACN.
-
Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT protecting group.
-
Wash the support thoroughly with ACN to remove the acid and the released trityl cation.
-
-
H-phosphonate Coupling:
-
Prepare a solution of the desired nucleoside H-phosphonate monomer (0.1 M in ACN/pyridine 1:1 v/v).
-
Prepare a solution of the activating agent, pivaloyl chloride (0.5 M in ACN).
-
Simultaneously deliver the H-phosphonate monomer and the activating agent to the synthesis column.
-
Allow the coupling reaction to proceed for 5-10 minutes.
-
Wash the support with ACN.
-
-
Oxidative Amidation with Piperidine:
-
Prepare the amidation solution: a mixture of CCl4, piperidine, and DCM. A reported ratio for a similar secondary amine (morpholine) is 3:2:5 (v/v/v)[1].
-
Deliver the amidation solution to the synthesis column.
-
Allow the reaction to proceed for 1.5 to 3 hours.[1] The optimal time may need to be determined empirically for piperidine.
-
Wash the support thoroughly with ACN.
-
-
Capping (Optional but Recommended):
-
Treat the support with a 1:1 mixture of Capping A (acetic anhydride/pyridine/THF) and Capping B (N-methylimidazole/THF) for 1-2 minutes.
-
This step acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Wash the support with ACN.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support:
-
After the final synthesis cycle, wash the support with ACN and dry it under a stream of argon or nitrogen.
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Incubate at room temperature for 1-2 hours or at 55 °C for 30-60 minutes to cleave the analog from the solid support.
-
-
Base Deprotection:
-
Continue the incubation in the cleavage solution (ammonium hydroxide or AMA) to remove the protecting groups from the nucleobases. The time and temperature will depend on the specific protecting groups used (see table below).
-
After deprotection, centrifuge the vial and carefully transfer the supernatant containing the crude product to a new tube.
-
Wash the solid support with water or a suitable buffer and combine the washes with the supernatant.
-
Lyophilize the combined solution to obtain the crude this compound analog.
-
Data Presentation
The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final product. The following tables provide representative data for key steps.
Table 1: Typical Coupling and Amidation Efficiencies
| Step | Reagents | Reaction Time | Typical Efficiency (%) |
| H-phosphonate Coupling | Nucleoside H-phosphonate, Pivaloyl Chloride | 5-10 min | >98% |
| Oxidative Amidation (Morpholine) | CCl4, Morpholine, DCM | 180 min | Quantitative[1] |
| Oxidative Amidation (Piperidine) | CCl4, Piperidine, DCM | 1.5-3 hours (estimated) | >95% (expected) |
Table 2: Common Deprotection Conditions
| Protecting Group | Reagent | Temperature (°C) | Time |
| Benzoyl (dA, dC) | Conc. NH4OH | 55 | 8-12 hours |
| Isobutyryl (dG) | Conc. NH4OH | 55 | 8-12 hours |
| Acetyl (dC) | AMA | 65 | 10 min |
| Phenoxyacetyl (dA, dG) | Conc. NH4OH | Room Temp | 2-4 hours |
Logical Relationships in Synthesis
The choice of synthetic strategy and reagents is interconnected and depends on the desired final product and the available instrumentation.
Conclusion
The solid-phase synthesis of this compound analogs, particularly via the H-phosphonate method, is a versatile and efficient approach for accessing these important molecules. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of their specific target compounds. Careful selection of reagents, reaction conditions, and purification methods will ensure the successful preparation of high-purity this compound analogs for a wide range of applications in research and drug development.
References
Application Notes and Protocols for the Quantification of Phosphoropiperididate and Related Analogs in Biological Samples
Introduction
Phosphoropiperididate and its analogs represent a class of compounds with significant interest in pharmacology, particularly as alkylating agents in cancer chemotherapy. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing occupational exposure. This document outlines validated analytical methods, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the determination of cyclophosphamide, ifosfamide, and thiotepa in plasma and urine.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters of the analytical methods described in the subsequent protocols.
Table 1: LC-MS/MS Quantification of Cyclophosphamide and Ifosfamide in Human Urine [1][2]
| Parameter | Cyclophosphamide | Ifosfamide |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/L | 0.04 µg/L |
| Linearity Range | 0.02 - 0.4 µg/L | 0.02 - 0.4 µg/L |
| Intra-day Precision (%RSD) | < 14.7% | < 14.7% |
| Inter-day Precision (%RSD) | < 15.0% | < 15.0% |
| Recovery | 83.5% | 88.5% |
Table 2: UPLC-MS/MS Quantification of Cyclophosphamide in Human Plasma [3]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but method is described as highly sensitive |
| Linearity Range | Not explicitly stated |
| Precision (%RSD) | < 2.78% |
| Accuracy (% Recovery) | 100.1 - 101% |
Table 3: GC-NPD Quantification of Thiotepa in Human Plasma and Urine [4]
| Parameter | Plasma | Urine |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Precision | < 10% | < 10% |
| Accuracy | < 10% | < 10% |
| Recovery | 85 - 100% | 85 - 100% |
Experimental Protocols
Protocol 1: Quantification of Cyclophosphamide and Ifosfamide in Human Urine by LC-MS/MS[1][2]
This method is suitable for detecting low-level exposure to these cytotoxic drugs.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: C18 SPE cartridges, human urine samples, internal standard solution (e.g., deuterated cyclophosphamide).
-
Procedure:
-
Thaw urine samples to room temperature.
-
Spike a 1 mL aliquot of urine with the internal standard.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
System: HPLC system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 5µm, 150 x 4.6 mm).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM phosphate buffer, pH 6.0).
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 10 µL.
-
Gradient Program: Optimized to achieve separation of cyclophosphamide and ifosfamide.
3. Tandem Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Cyclophosphamide: Precursor ion (m/z) -> Product ion (m/z)
-
Ifosfamide: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Protocol 2: Quantification of Cyclophosphamide in Human Plasma by UPLC-MS/MS[3]
This method is designed for therapeutic drug monitoring in cancer patients.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials: Human plasma samples, internal standard (cyclophosphamide-d8), extraction solvent (e.g., ethyl acetate).
-
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
2. Ultra-Performance Liquid Chromatography (UPLC)
-
System: UPLC system.
-
Column: Suitable reversed-phase UPLC column (e.g., C18).
-
Mobile Phase: Optimized mixture of aqueous and organic solvents (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: 0.4 mL/min.[3]
-
Run Time: Approximately 3.5 minutes.[3]
3. Tandem Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, positive mode.
-
Detection Mode: SRM.
-
SRM Transitions: Specific precursor-product ion pairs for cyclophosphamide and its deuterated internal standard are monitored.
Protocol 3: Quantification of Thiotepa in Human Plasma and Urine by GC-NPD[4]
This gas chromatography-based method offers high sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials: Plasma or urine samples (100 µL), internal standard (diphenylamine), ethyl acetate.
-
Procedure:
-
To 100 µL of sample, add the internal standard.
-
Add 500 µL of ethyl acetate.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 g for 5 minutes.
-
Transfer the organic layer to a clean vial for GC analysis.
-
2. Gas Chromatography
-
System: Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD).
-
Column: Capillary column suitable for the analysis of polar compounds.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium.
Visualizations
Caption: General experimental workflow for the quantification of this compound analogs.
Caption: Conceptual signaling pathway for the cytotoxic action of alkylating agents.
References
- 1. Highly sensitive high-performance liquid chromatography/selective reaction monitoring mass spectrometry method for the determination of cyclophosphamide and ifosfamide in urine of health care workers exposed to antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. Determination of N,N',N"-triethylenthiophosphoramide in biological samples using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for assessing the cellular uptake of Phosphoropiperididate prodrugs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoropiperididate prodrugs represent a promising strategy to enhance the cellular permeability and therapeutic efficacy of nucleoside analogs, which are pivotal in antiviral and anticancer therapies. The core concept involves masking the negatively charged phosphate group of the nucleotide with a lipophilic this compound moiety. This modification facilitates the passive diffusion of the prodrug across the cell membrane. Once inside the cell, the prodrug undergoes enzymatic conversion to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This protocol provides a detailed framework for assessing the cellular uptake, metabolic activation, and cytotoxic effects of this compound prodrugs.
I. Signaling Pathway and Activation
The intracellular activation of a this compound nucleoside prodrug is a multi-step process. Initially, the prodrug, designed to be lipophilic, passively diffuses across the cell membrane into the cytoplasm.[1] Intracellular esterases then cleave a carboxyl ester group, initiating a cascade of reactions. This is followed by a nucleophilic attack and cyclization, leading to the release of the aryl group. Subsequently, the P-N bond is hydrolyzed, a step presumed to be catalyzed by an endogenous phosphoramidase, to release the active nucleoside monophosphate.[2] This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate form, which can then exert its therapeutic effect, for instance, by inhibiting viral polymerases or DNA synthesis.
Figure 1. Intracellular activation pathway of a this compound prodrug.
II. Experimental Workflow
The assessment of a this compound prodrug involves a series of in vitro experiments to determine its cellular uptake, conversion to the active metabolite, and its biological effect. The general workflow begins with treating cultured cells with the prodrug. Subsequently, intracellular metabolites are extracted and quantified using analytical techniques like LC-MS/MS. In parallel, cell viability and cytotoxicity assays are performed to evaluate the prodrug's potency and therapeutic index.
Figure 2. General experimental workflow for prodrug assessment.
III. Experimental Protocols
A. Cell Culture and Prodrug Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., cancer cell lines for oncology prodrugs, virus-infected cells for antiviral prodrugs).
-
Cell Seeding: Seed cells in 6-well plates at a density of approximately 2 x 10^5 cells per well and incubate overnight to allow for cell attachment.[2]
-
Prodrug Preparation: Prepare stock solutions of the this compound prodrug and the parent nucleoside in sterile DMSO. Further dilute to the desired concentrations in cell culture medium.
-
Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the prodrug or parent nucleoside at various concentrations. Include a vehicle control (DMSO-treated cells). Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
B. Intracellular Metabolite Extraction
This protocol is adapted for adherent cells.
-
Medium Removal: At each time point, aspirate the medium from the wells.
-
Cell Washing: Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular drug.
-
Metabolism Quenching and Lysis: Add 500 µL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[1][3]
-
Cell Scraping: Place the plate on dry ice and use a cell scraper to detach the cells.[3]
-
Collection: Transfer the cell lysate (methanol suspension) to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for LC-MS/MS analysis.
-
Normalization: The remaining cell pellet can be used for protein quantification (e.g., BCA assay) to normalize the intracellular metabolite concentrations to the total protein amount.[2]
C. LC-MS/MS Quantification of Intracellular Prodrug and Metabolites
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Separate the prodrug and its metabolites using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent prodrug, the nucleoside monophosphate, diphosphate, and triphosphate. Develop specific MRM transitions for each analyte.
-
Quantification: Prepare a standard curve for each analyte in the cell lysate matrix to enable accurate quantification of their intracellular concentrations.
D. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prodrug Treatment: Treat the cells with serial dilutions of the this compound prodrug and the parent nucleoside for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by plotting the cell viability against the drug concentration.
IV. Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Intracellular Concentrations of Prodrug and Metabolites
| Time (hours) | Prodrug (pmol/10^6 cells) | Nucleoside Monophosphate (pmol/10^6 cells) | Nucleoside Diphosphate (pmol/10^6 cells) | Nucleoside Triphosphate (pmol/10^6 cells) |
| 2 | 150.2 ± 12.5 | 25.6 ± 3.1 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 4 | 98.7 ± 9.8 | 45.3 ± 5.2 | 10.8 ± 1.5 | 4.5 ± 0.7 |
| 8 | 45.1 ± 5.6 | 68.9 ± 7.4 | 18.4 ± 2.1 | 8.9 ± 1.2 |
| 24 | 5.3 ± 1.1 | 85.4 ± 9.1 | 25.6 ± 3.0 | 15.3 ± 2.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Cytotoxicity of Prodrug and Parent Nucleoside
| Compound | EC50 (µM) |
| This compound Prodrug | 0.5 ± 0.1 |
| Parent Nucleoside | 15.2 ± 2.3 |
EC50 values were determined after 72 hours of continuous drug exposure. Data are presented as mean ± standard deviation (n=3).
V. Conclusion
This comprehensive protocol provides a robust framework for the preclinical evaluation of this compound prodrugs. By systematically assessing cellular uptake, metabolic activation, and cytotoxicity, researchers can gain critical insights into the pharmacological properties of these compounds and identify promising candidates for further development. The use of sensitive analytical techniques like LC-MS/MS is crucial for the accurate quantification of intracellular drug and metabolite levels, which is essential for understanding the structure-activity relationship and optimizing prodrug design.
References
Application Note: Phosphoropiperididate Chemistry in Nucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of phosphoropiperididate chemistry in the context of nucleotide and oligonucleotide synthesis. While the gold standard for automated solid-phase oligonucleotide synthesis remains the phosphoramidite (P(III)) method, this compound reagents, which are based on a P(V) oxidation state, have specific applications in the synthesis of complex nucleotide structures such as nucleoside polyphosphates. This note clarifies the distinct roles of these chemistries, provides protocols for the standard phosphoramidite method for baseline comparison, and describes the mechanism and application of this compound P(V) chemistry as documented in the scientific literature.
The Dominant Paradigm: Phosphoramidite (P(III)) Chemistry for Oligonucleotide Synthesis
For nearly four decades, the automated chemical synthesis of oligonucleotides has been dominated by the phosphoramidite method.[1] This P(III)-based chemistry is highly efficient and proceeds in a four-step cycle for each nucleotide addition, enabling the routine production of oligonucleotides up to 200 bases in length.[1]
The four primary steps in the synthesis cycle are:
-
De-blocking (Detritylation): An acid is used to remove the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the nucleotide bound to the solid support, making it available for the next reaction.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group of the growing chain. This reaction is rapid and highly efficient.
-
Capping: Any unreacted 5'-hydroxyl groups are chemically acetylated to prevent them from participating in subsequent cycles, which prevents the formation of deletion mutations in the final product.
-
Oxidation: The newly formed internucleotide phosphite triester linkage, which is unstable, is oxidized to a more stable P(V) phosphate triester using an oxidizing agent like iodine in the presence of water.
This cycle is then repeated until the desired oligonucleotide sequence is fully assembled.
Experimental Workflow: Solid-Phase Phosphoramidite Synthesis Cycle
Caption: Workflow of the four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Data Presentation: Coupling Efficiency and Oligonucleotide Yield
Coupling efficiency is a critical parameter in oligonucleotide synthesis, as the overall yield of the full-length product decreases exponentially with each cycle. Modern automated synthesizers consistently achieve very high stepwise coupling efficiencies.
| Oligonucleotide Length (bases) | Coupling Efficiency per Step | Theoretical Yield of Full-Length Product (%) |
| 20-mer | 99.5% | 90.5% |
| 50-mer | 99.5% | 77.8% |
| 100-mer | 99.5% | 60.5% |
| 20-mer | 99.0% | 81.8% |
| 50-mer | 99.0% | 60.5% |
| 100-mer | 99.0% | 36.6% |
Protocol: Standard Phosphoramidite Synthesis Cycle (Manual)
This protocol outlines the manual steps for a single coupling cycle on a solid support (e.g., CPG beads).
Materials:
-
Solid Support: Controlled Pore Glass (CPG) with initial nucleoside attached.
-
De-blocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Coupling Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.
-
Phosphoramidite Solution: 0.1 M Nucleoside Phosphoramidite in Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Pyridine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solvent: Acetonitrile.
Procedure:
-
De-blocking: a. Add the de-blocking solution to the solid support and incubate for 2-3 minutes to remove the DMT group. b. Wash the support thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: a. Pre-mix the phosphoramidite solution and the coupling solution. b. Immediately add the mixture to the solid support. c. Allow the reaction to proceed for 3-5 minutes. d. Wash the support with acetonitrile.
-
Capping: a. Mix Capping Solutions A and B and add to the support. b. Incubate for 2 minutes to cap any unreacted 5'-hydroxyls. c. Wash the support with acetonitrile.
-
Oxidation: a. Add the oxidizing solution to the support. b. Incubate for 2 minutes to convert the phosphite triester to a phosphate triester. c. Wash the support thoroughly with acetonitrile.
-
Cycle Completion: The support is now ready for the next de-blocking step to continue chain elongation.
Application of this compound (P(V)) Chemistry
Research into alternatives to the standard P(III) method has led to the development of P(V)-based platforms. While not used for routine oligonucleotide synthesis, nucleoside phosphoropiperidates have been successfully employed in a novel P(V)-based method for synthesizing nucleoside polyphosphates.[2] This approach leverages the activation of the stable P(V)-N bond to form new phosphate linkages.
In this method, a nucleoside 5'-phosphoropiperididate is coupled with a triphosphate in the presence of an activator, 4,5-dicyanoimidazole (DCI), to efficiently produce nucleoside 5'-tetraphosphates.[2] This intermediate can then be further coupled with another nucleoside this compound to create dinucleoside pentaphosphates.[2] This demonstrates a powerful strategy for constructing complex, non-canonical nucleotide structures that are otherwise difficult to access.
Chemical Mechanism: P(V)-N Bond Activation and Coupling
Caption: Mechanism for P(V)-N bond activation in this compound chemistry for nucleotide coupling.
Data Presentation: Synthesis Yields
Quantitative data for this specific P(V) application shows moderate to good yields for the synthesis of complex nucleotide derivatives.
| Starting Material | Product | Reported Yield (%) |
| Nucleoside 5'-Phosphoropiperidate + Triphosphate | Nucleoside 5'-Tetraphosphate | ~60-70% |
| Nucleoside 5'-Tetraphosphate + Phosphoropiperidate | Dinucleoside Pentaphosphate | ~40-50% |
| Note: Data is synthesized from descriptions in the literature and represents approximate yields.[2] |
Protocol: Synthesis of Nucleoside Tetraphosphate
This protocol is a generalized procedure based on published methods.[2]
Materials:
-
Nucleoside 5'-phosphoropiperidate.
-
Tributylammonium salt of triphosphate.
-
4,5-Dicyanoimidazole (DCI).
-
Anhydrous pyridine as solvent.
Procedure:
-
Reactant Preparation: Dissolve the nucleoside 5'-phosphoropiperidate and the triphosphate salt in anhydrous pyridine.
-
Activation: Add 2.5-3 equivalents of DCI to the solution to activate the this compound.
-
Coupling Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using HPLC or TLC.
-
Quenching: Upon completion, quench the reaction with an aqueous buffer.
-
Purification: Purify the resulting nucleoside tetraphosphate from the reaction mixture using anion-exchange chromatography.
Future Outlook: Emergence of General P(V) Platforms
The field of oligonucleotide synthesis is evolving, with recent breakthroughs in the development of flexible and efficient P(V)-based platforms that challenge the long-standing dominance of P(III) chemistry.[3][4][5] These modern platforms are designed for the solid-phase synthesis of oligonucleotides and offer several advantages:
-
Versatility: A single, standardized coupling protocol can be used to create a wide variety of backbone modifications, including native phosphodiesters (PO₂), phosphorothioates (PS), and phosphorodithioates (PS₂).[3][4]
-
Stereocontrol: These methods allow for the synthesis of stereodefined phosphorothioate linkages, which is difficult with standard phosphoramidite chemistry and is critical for the development of next-generation therapeutic oligonucleotides.[3][5]
-
Stability: The P(V) reagents are typically more stable and easier to handle than their P(III) phosphoramidite counterparts.[4]
These emerging P(V) technologies represent a significant step forward, potentially simplifying the production of complex, chimeric oligonucleotides for therapeutic and research applications. While they do not use this compound monomers, they share the foundational principle of leveraging P(V) chemistry for robust and versatile nucleotide coupling.
References
Troubleshooting & Optimization
Technical Support Center: Phosphoropiperididate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phosphoropiperididates.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of phosphoropiperididates. This guide provides a systematic approach to identifying and resolving these problems.
Diagram: General Troubleshooting Workflow
Caption: A flowchart for troubleshooting phosphoropiperididate synthesis.
Frequently Asked Questions (FAQs)
1. Why is my coupling efficiency low, resulting in a poor yield of the desired this compound?
Low coupling efficiency is a frequent challenge and can be attributed to several factors:
-
Moisture Contamination: Phosphoramidite reagents are highly sensitive to moisture. Ensure all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Degradation: Phosphoramidite reagents can degrade over time, even with proper storage. It is advisable to use fresh or recently purified reagents for optimal performance.
-
Suboptimal Activator: The choice and concentration of the activator are critical. Common activators include tetrazole and its derivatives. The concentration of the activator may need to be optimized for your specific substrate.
-
Steric Hindrance: Bulky protecting groups on either the phosphorus reagent or the nucleophile can impede the reaction.
2. I am observing significant side product formation. What are the likely causes and how can I minimize them?
Side product formation often arises from the reactivity of the intermediates and the presence of impurities.[1][2]
-
Oxidation of Phosphite Triester: The intermediate phosphite triester is unstable and can be oxidized to the corresponding phosphate.[1] Minimizing reaction times and ensuring an inert atmosphere can help. A subsequent oxidation step to the more stable phosphate is a standard part of many phosphoramidite-based syntheses.[1]
-
Reaction with Protecting Groups: The protecting groups themselves can sometimes react under the coupling conditions.[1] Ensure that the chosen protecting groups are stable to the reaction conditions and that the deprotection steps are specific and efficient.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of side products.[2] It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
3. What are the best practices for the purification of phosphoropiperididates?
The purification strategy will depend on the properties of the target molecule.
-
Silica Gel Chromatography: This is a common method for purifying phosphoropiperididates. A careful selection of the eluent system is necessary to achieve good separation.
-
Reverse-Phase HPLC: For more polar compounds, reverse-phase HPLC can be an effective purification technique.
-
Solvent Extraction: In some cases, a simple differential solvent extraction can be used to remove a significant portion of impurities without the need for chromatography.
4. How can I improve the solubility of my reagents for a more efficient reaction?
Poor solubility of monomers can hinder the reaction.[2]
-
Solvent Choice: The choice of solvent is crucial. While dichloromethane (DCM) is commonly used, co-solvents like acetonitrile (CH3CN) can sometimes improve solubility, although this may also lead to the formation of side products in some cases.[2] It is important to test different solvent systems to find the optimal conditions for your specific reagents.[2]
-
Monomer Concentration: Ensure that you are using a concentration at which your monomers are fully soluble.[2] If precipitation is observed, the concentration should be reduced.[2]
Experimental Protocols
General Protocol for this compound Synthesis
This protocol provides a general framework. Specific conditions may need to be optimized for individual reactions.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Use anhydrous solvents.
-
Ensure all reagents are of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add the phosphoramidite reagent (1.1 - 1.5 eq) to the solution.
-
Add the activator (e.g., 5-ethylthio-1H-tetrazole, ETT) (0.25 - 0.6 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Oxidation:
-
Once the coupling reaction is complete, add an oxidizing agent (e.g., iodine in THF/water/pyridine) to convert the phosphite triester to the more stable phosphate triester.
-
Stir for 15-30 minutes.
-
-
Workup and Purification:
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Troubleshooting Coupling Conditions
| Entry | Activator | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | Tetrazole | DCM | 2 | 45 | 80 | Incomplete reaction |
| 2 | Tetrazole | DCM | 4 | 60 | 85 | Improved yield |
| 3 | ETT | DCM | 2 | 85 | 95 | Clean reaction, high yield |
| 4 | ETT | DCM/CH3CN (1:1) | 2 | 70 | 75 | Formation of polar side product[2] |
Diagram: Simplified this compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of phosphoropiperididates.
References
Technical Support Center: Optimization of Phosphoropiperididate Prodrug Activation
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the activation of phosphoropiperididate prodrugs. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound prodrug activation?
A1: this compound prodrugs, a class of phosphoramidate prodrugs often referred to as ProTides, are designed to deliver a monophosphorylated drug intracellularly. The activation process is a multi-step enzymatic and chemical cascade. It begins with the hydrolysis of an ester group (commonly an amino acid ester) by cellular esterases like carboxypeptidases.[1][2] This initial step forms a carboxylate intermediate, which then undergoes an intramolecular cyclization, leading to the expulsion of the aryl group (e.g., phenol).[1][2] The resulting unstable five-membered cyclic intermediate is then hydrolyzed by water, cleaving the P-N bond and releasing the active nucleoside monophosphate along with the amino acid.[1][3] This active monophosphate can then be further phosphorylated by cellular kinases to the active diphosphate or triphosphate form.
Q2: Which enzymes are critical for the activation of these prodrugs?
A2: The activation cascade relies on several host cell enzymes, not viral ones.[4] Key enzymes include carboxyesterases (such as Cathepsin A and Carboxylesterase 1) for the initial ester hydrolysis and Histidine Triad Nucleotide-binding Protein 1 (HINT1) for the final hydrolysis of the phosphoramidate bond to release the active drug.[4] The expression levels of these enzymes can vary significantly between different cell types and tissues, which is a critical factor in determining prodrug potency and tissue specificity.[4]
Q3: How does the choice of the amino acid and aryl group affect prodrug activation and toxicity?
A3: The amino acid and aryl moieties are critical determinants of a prodrug's properties. The amino acid component, with L-alanine being widely used, significantly influences the rate of enzymatic activation.[5] The aryl group (e.g., phenyl, naphthyl) impacts the prodrug's lipophilicity, which affects cell membrane permeability.[5][6] However, the choice of the aryl group is also a primary driver of potential cytotoxicity, as the released aryl alcohol metabolite can have off-target toxic effects.[5][7] For instance, studies have shown that 1-naphthol and 2-naphthol, metabolites from naphthyl-containing prodrugs, can exhibit significant cytotoxicity, which could be misinterpreted as enhanced activity of the parent drug.[5]
Troubleshooting Guide
Issue 1: Low or no biological activity of the prodrug in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | The prodrug may be too polar to cross the cell membrane efficiently. Consider modifying the aryl or ester groups to increase lipophilicity. |
| Inefficient enzymatic activation | The cell line used may have low expression levels of key activating enzymes (e.g., Cathepsin A, HINT1).[4] Verify enzyme expression via western blot or qPCR. Test the prodrug in a different cell line known to have high expression of these enzymes. |
| Prodrug instability | The prodrug may be degrading prematurely in the cell culture medium. Assess the stability of the prodrug in media over the time course of the experiment using HPLC or ³¹P NMR. |
| Rapid efflux of the prodrug | The prodrug may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Co-incubate with known efflux pump inhibitors to see if activity is restored. |
Issue 2: High cytotoxicity observed in control (uninfected or non-cancerous) cells.
| Possible Cause | Troubleshooting Step |
| Toxicity of the promoiety metabolites | The released aryl alcohol (e.g., naphthol) or other promoieties can be inherently toxic.[5][7] Synthesize and test the individual metabolites (aryl alcohol, amino acid ester) for cytotoxicity in your cell line to determine their contribution to the observed toxicity. |
| Off-target effects of the parent drug | The active drug itself might have a narrow therapeutic window. Evaluate the dose-response curve of the parent drug to understand its intrinsic toxicity. |
| Cell type sensitivity | Normal, healthy cells can sometimes be more susceptible to prodrug metabolites than tumor cells.[5][7] It is crucial to evaluate toxicity in a panel of relevant cell lines, including primary cells. |
Issue 3: Inconsistent results between different experimental batches.
| Possible Cause | Troubleshooting Step |
| Prodrug purity and integrity | The prodrug sample may have degraded during storage or contain impurities. Verify the purity of each batch using HPLC, LC-MS, and NMR before use. Store the compound under recommended conditions (e.g., dry, -20°C or -80°C). |
| Diastereomer separation | The phosphorus center of the prodrug is chiral, leading to two diastereomers (Sp and Rp) which can have different activation rates and biological activities. Ensure consistent diastereomeric ratio between batches or, if possible, separate the diastereomers and test them individually. |
| Variability in cell culture conditions | Changes in cell passage number, confluence, or media components can alter cellular metabolism and enzyme expression. Maintain consistent cell culture practices and regularly check for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activation and effects of this compound prodrugs and their metabolites.
Table 1: Cytotoxicity of Prodrug Metabolites in Cancer Cell Lines
| Compound | Cell Line | Assay | ED₅₀ (μM) | Citation |
| 1-Naphthol | BxPC3 | CyQUANT | 82 | [5][7] |
| 2-Naphthol | BxPC3 | CyQUANT | 21 | [5][7] |
| Phenol | BxPC3 | CyQUANT | > 256 | [5] |
| 1-Naphthol | GL261-Luc | xCELLigence | ~16 | [5] |
| 2-Naphthol | GL261-Luc | xCELLigence | ~16 | [5] |
Table 2: Stability of Phosphoramidate Prodrugs in Biological Media
| Prodrug Type | Medium | Half-life (t₁/₂) | Citation |
| ManNAc-6-phosphate derivative | Human Serum | >80-90% metabolized in 2h | [5] |
| cycloSal PMEA derivative | Phosphate Buffer (pH 7.3) | 0.09 hours | [5] |
| HMBP phosphonodiamidate | Human Serum | > 7.5 hours | [8] |
Activation Pathway and Workflow Diagrams
The following diagrams illustrate the key pathways and workflows relevant to this compound prodrug activation.
References
- 1. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
Technical Support Center: Phosphoropiperididate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Phosphoropiperididate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phosphoropiperididates, particularly via the Atherton-Todd reaction and related methods.
Question: Why is my this compound yield consistently low?
Answer:
Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting dialkyl phosphite signal and the appearance of the this compound product signal indicate reaction completion. |
| Reaction Time & Temperature: If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions and decomposition. A gradual increase in temperature (e.g., from room temperature to 40-50 °C) is recommended. | |
| Moisture in Reaction | Anhydrous Conditions: The reagents and solvent used must be strictly anhydrous. Moisture can hydrolyze the reactive intermediates, such as the dialkyl chlorophosphate, leading to the formation of undesired phosphate byproducts. Ensure all glassware is oven-dried, and solvents are freshly distilled or obtained from a solvent purification system. |
| Suboptimal Reagent Stoichiometry | Reagent Ratios: The stoichiometry of the dialkyl phosphite, piperidine, carbon tetrachloride (or other halogen source), and base is critical. Typically, a slight excess of the amine and base is used. Experiment with varying the ratios to find the optimal conditions for your specific substrate. |
| Inefficient Base | Base Selection: The choice of base is important. Tertiary amines like triethylamine (Et₃N) are commonly used.[1] If the reaction is sluggish, a stronger, non-nucleophilic base might be beneficial. However, overly strong bases can promote side reactions. |
| Product Degradation | Work-up Conditions: The work-up procedure can impact the final yield. Acidic or basic conditions during extraction can potentially cleave the P-N bond. A neutral work-up is generally preferred. |
| Purification Losses | Chromatography Technique: Purification by silica gel column chromatography can sometimes lead to product loss, especially if the compound is sensitive to the acidic nature of silica. Deactivating the silica gel with a small amount of triethylamine in the eluent can help mitigate this.[2] |
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is key to optimizing the reaction conditions.
Common Impurities and Identification:
-
Unreacted Dialkyl Phosphite: This will often have a different polarity compared to the product. It can be identified by comparing the TLC with a spot of the starting material.
-
Dialkyl Chlorophosphate: This is a highly reactive intermediate and is usually not observed in significant quantities if the reaction goes to completion.
-
Pyro- and Polyphosphates: These can form if there is any moisture present or due to side reactions of the chlorophosphate intermediate.
-
N-chloropiperidine: This can be formed by the reaction of piperidine with the halogen source.
-
Chloroform: A byproduct of the Atherton-Todd reaction.[1]
Analytical Techniques for Impurity Identification:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing impurities. The chemical shifts of the different phosphorus species will be distinct. Phosphoropiperididates typically exhibit signals in the phosphoramidate region.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the impurities, aiding in their identification.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Atherton-Todd reaction for synthesizing phosphoropiperididates?
A1: The Atherton-Todd reaction involves the reaction of a dialkyl phosphite with piperidine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[3] The generally accepted mechanism proceeds through the in situ formation of a reactive dialkyl chlorophosphate intermediate, which is then attacked by piperidine to form the desired this compound.[3]
Q2: What are the key experimental parameters to control for a successful this compound synthesis?
A2: The key parameters to control are:
-
Anhydrous Conditions: Exclusion of moisture is critical to prevent hydrolysis of intermediates.
-
Reagent Purity: Use high-purity starting materials.
-
Reaction Temperature: Maintain the optimal temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Order of Addition: The order in which reagents are added can influence the outcome. Often, the dialkyl phosphite and piperidine are mixed first, followed by the addition of the base and then the halogenating agent.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The reaction progress can be effectively monitored by:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
³¹P NMR Spectroscopy: Provides detailed information about the phosphorus-containing species in the reaction mixture. The disappearance of the dialkyl phosphite peak and the appearance of a new peak in the phosphoramidate region indicate product formation. Phosphoramidates typically have characteristic chemical shifts in the range of δ 5 to 15 ppm.
Q4: What is a suitable purification method for phosphoropiperididates?
A4: The most common method for purifying phosphoropiperididates is silica gel column chromatography .[2] It is often beneficial to add a small percentage of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent to prevent product degradation on the acidic silica gel. The choice of eluent system will depend on the polarity of the specific this compound.
Q5: Are there alternative methods to the Atherton-Todd reaction for synthesizing phosphoropiperididates?
A5: Yes, other methods include:
-
Phosphoramidite Chemistry: This method involves the use of phosphoramidite reagents, which are coupled with an alcohol or amine in the presence of an activator, followed by an oxidation step.
-
Reaction of Phosphoric Acid Derivatives: Direct reaction of piperidine with suitably activated phosphoric acid derivatives, such as phosphoryl chlorides.
Experimental Protocols
General Protocol for this compound Synthesis via the Atherton-Todd Reaction:
Materials:
-
Dialkyl phosphite (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Carbon tetrachloride (1.5 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the dialkyl phosphite and anhydrous DCM under a nitrogen atmosphere.
-
Add piperidine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add carbon tetrachloride via the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC or ³¹P NMR).
-
Once the reaction is complete, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a solvent system such as hexane/ethyl acetate with 0.5% triethylamine) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified mechanism of the Atherton-Todd reaction.
References
Technical Support Center: Overcoming Solubility Challenges of Phosphoropiperididate Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with phosphoropiperididate compounds during experimentation.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues.
Q1: My this compound compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge. Here’s a systematic approach to address this:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of your compound and adjust the buffer pH accordingly. For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, decreasing the pH may be beneficial.
-
Co-solvents: Employing a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may affect biological assays.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Non-ionic surfactants like Tween 80 and Polysorbate 80 are commonly used in biological research due to their relatively low toxicity.
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." The following strategies can help mitigate this problem:
-
Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. However, be cautious with temperature-sensitive compounds.
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer containing a higher percentage of co-solvent or surfactant, and then perform the final dilution into the desired aqueous buffer.
-
Use of Pluronic F-68: This is a non-ionic surfactant that can be included in the aqueous buffer to help stabilize the compound and prevent precipitation. A final concentration of 0.01% to 0.1% is often effective.
Q3: What are some more advanced formulation strategies if basic solubilization techniques fail?
A3: For particularly challenging compounds, more advanced formulation approaches may be necessary, especially for in vivo studies:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state. The drug can exist in an amorphous form, which has higher kinetic solubility than the crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems such as liposomes, self-emulsifying drug delivery systems (SEDDS), or lipid nanoparticles can significantly improve oral bioavailability for poorly soluble drugs.
-
Prodrug Approach: A prodrug is a chemically modified inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes. This approach can be used to improve solubility. For example, adding a phosphate group can dramatically increase water solubility.[1]
Q4: Are there any specific considerations for handling this compound compounds during solubilization?
A4: While specific data for all this compound compounds is not available, based on their chemical structure, the following should be considered:
-
Hydrolysis: The phosphate ester and amide bonds in phosphoropiperididates can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is advisable to work with freshly prepared solutions and store them under appropriate conditions (e.g., at -20°C or -80°C).
-
Purity: Ensure the purity of your compound, as impurities can sometimes contribute to solubility issues and experimental variability.
Quantitative Data on Solubility
Due to the limited availability of public data, a comprehensive table of solubility for a wide range of this compound compounds cannot be provided. However, the following table presents a general guide to the expected solubility of poorly soluble organic compounds in common laboratory solvents. It is imperative for researchers to experimentally determine the solubility of their specific this compound compound.
| Solvent | General Solubility Trend for Poorly Soluble Organic Compounds | Key Considerations |
| Water | Very Low | Highly dependent on the presence of ionizable groups and the ability to form hydrogen bonds. |
| DMSO | High | A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can dissolve many organic compounds. |
| Methanol | Moderate to High | Another polar protic solvent, often with slightly better-solubilizing power than ethanol for some compounds. |
Experimental Protocols
General Protocol for Solubilizing a Poorly Soluble this compound Compound for In Vitro Assays
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the this compound compound (e.g., 1-5 mg).
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C). Visually inspect the solution to ensure no solid particles remain.
-
-
Preparation of Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create lower concentration stocks. This allows for more accurate final dilutions.
-
-
Preparation of Final Working Solution in Aqueous Buffer:
-
Pre-warm the desired aqueous buffer (e.g., PBS, Tris-HCl) to room temperature or 37°C.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically <1%, ideally <0.1%) to minimize solvent effects on the biological system.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.
-
Signaling Pathway
This compound compounds, as part of the broader class of organophosphorus compounds, can influence various cellular signaling pathways. A key pathway implicated in the cellular response to organophosphates is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The MAPK pathway consists of three main subfamilies: ERK, JNK, and p38-MAPK.
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for assessing and overcoming the solubility issues of a new this compound compound.
References
Technical Support Center: Refinement of Purification Protocols for Phosphoropiperididate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for phosphoropiperididate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: The most common and widely adopted method for the purification of this compound derivatives is column chromatography, particularly flash chromatography using silica gel as the stationary phase.[1][2] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from reaction byproducts and unreacted starting materials.
Q2: Why is my this compound derivative degrading during silica gel chromatography?
A2: this compound and related phosphoramidite compounds can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the phosphorus-nitrogen bond.[3] To mitigate this, it is common practice to deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA), typically around 1%.[3]
Q3: What are the best visualization techniques for detecting this compound derivatives on a Thin-Layer Chromatography (TLC) plate?
A3: Due to the presence of a phosphorus atom, specific staining agents can be highly effective. A common method involves using a ceric ammonium molybdate (CAM) stain, which reacts with phosphate and phosphonate groups to produce a distinct blue or green spot upon heating. For compounds with UV-active moieties (such as aromatic rings), visualization under a UV lamp (254 nm) is a straightforward and non-destructive first step.[4] Iodine vapor can also be used as a general, semi-destructive visualization method.[4]
Q4: Can I use recrystallization to purify my this compound derivative?
A4: Yes, recrystallization can be an effective purification method, especially for obtaining highly pure crystalline solids. The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for related compounds include ethanol/water, acetone/water, and dichloromethane/hexane.
Q5: What are the common impurities I should expect in my crude this compound product?
A5: Common impurities can be broadly categorized as non-reactive (e.g., hydrolyzed starting materials), reactive but non-critical (easily separated), and reactive and critical (difficult to separate).[2] Specific impurities may include hydrolyzed starting materials, byproducts from the coupling reaction, and diastereomers if a chiral center is present. Understanding the potential impurities is crucial for developing an effective purification strategy.[2]
Troubleshooting Guides
Problem 1: Low or No Recovery of the Product from Column Chromatography
Q: I ran a silica gel column, but I can't seem to find my product in any of the fractions. What could be the issue?
A: There are several possibilities:
-
Product Degradation on the Column: Your compound may be unstable on silica gel. To test for this, you can perform a "silica plug" test. Dissolve a small amount of your crude product, spot it on a TLC plate, then dissolve another small amount in your elution solvent, add a small amount of silica gel, stir for 30 minutes, filter, and spot the filtrate on the same TLC plate. If the product spot is significantly diminished or new spots appear, degradation is likely. Solution: Use deactivated silica gel by incorporating 1% triethylamine (TEA) in your eluent.[3]
-
Incorrect Eluent System: The chosen solvent system may be too non-polar to elute your product, causing it to remain on the column. Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Product is Highly Polar and Retained: Your product might be very polar and strongly adsorbed to the silica. Solution: Consider using a more polar mobile phase, such as dichloromethane/methanol. In some cases, switching to a different stationary phase like alumina may be beneficial.
Problem 2: Product is Contaminated with Impurities After Column Chromatography
Q: My product fractions are not pure. How can I improve the separation?
A:
-
Poor Separation Resolution: The Rf values of your product and the impurity may be too close. Solution: Optimize your solvent system using TLC. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation from impurities. A shallower solvent gradient during column chromatography can also improve separation.
-
Column Overloading: You may have loaded too much crude product onto the column. Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use less material.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to poor separation. Solution: Ensure your column is packed uniformly. "Wet loading" (slurrying the silica in the eluent before packing) often gives better results than "dry loading".
Problem 3: Difficulty with Recrystallization
Q: I'm trying to recrystallize my product, but it's "oiling out" or not crystallizing at all. What should I do?
A:
-
"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Solution: Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly. Adding a seed crystal of the pure product can also induce crystallization.
-
No Crystallization: The solution may not be sufficiently saturated. Solution: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration. Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath).
Data Presentation
Table 1: Illustrative Purification Data for Phosphorodiamidate Morpholino Oligomers (PMOs) - A Related Class of Compounds
| Purification Method | Scale | Starting Purity (Crude) | Final Purity | Overall Yield | Reference |
| HPLC Purification | 725 nmol | Not Reported | High | 59% | [2] |
| Cation Exchange Chromatography | Not Reported | Not Reported | High | >20% (for a 30-mer) | [5] |
| Acetone Precipitation & Millipore Filtration | 725 nmol | Not Reported | High | 65% (for control sequence) | [2] |
Disclaimer: The data presented above is for Phosphorodiamidate Morpholino Oligomers (PMOs), which are structurally related to this compound derivatives. This information is intended to provide a general indication of expected outcomes, but optimal conditions and results will vary depending on the specific target molecule.
Table 2: Common Solvent Systems for Flash Chromatography of Phosphoramidites and Related Compounds
| Stationary Phase | Eluent System | Modifier | Typical Application |
| Silica Gel | Dichloromethane / Petroleum Ether | 1% Triethylamine | Purification of phosphoramidite ligands |
| Silica Gel | Dichloromethane / Methanol | None | Purification of phosphorodiamidate oligomers |
| Silica Gel | Acetone / Methanol | None | Purification of phosphorodiamidate oligomers |
| Neutral Alumina | Dichloromethane / Methanol | 2% Pyridine | Purification of phosphoramidite monomers |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your desired product an Rf of ~0.3 and provide good separation from impurities.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that dissolves your compound well when hot, and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Phosphoropiperididate Synthesis at Scale: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of phosphoropiperididate synthesis is a critical step in the development of novel therapeutics. However, transitioning from laboratory-scale synthesis to industrial production often presents a unique set of challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Incomplete reaction due to insufficient reaction time or temperature. | - Monitor reaction progress using techniques like 31P NMR or HPLC to ensure completion.[1] - Optimize reaction temperature and time based on kinetic studies. |
| - Degradation of starting materials or product. | - Ensure the quality and purity of starting materials and reagents. - Investigate the thermal stability of the this compound to determine optimal reaction and work-up temperatures.[2][3][4][5] | |
| - Presence of moisture leading to hydrolysis of reactive intermediates. | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Impurities | - Side reactions: Competing reactions involving the phosphorus reagent or the piperidine derivative. | - Optimize the order of reagent addition. - Control the reaction temperature to minimize the rate of side reactions. |
| - Hydrolysis products: Reaction with residual water to form H-phosphonates or other P(V) species.[6] | - Implement rigorous drying procedures for all reagents and solvents. - Quench the reaction appropriately to prevent hydrolysis during work-up. | |
| - Oxidation: Oxidation of P(III) species to P(V) impurities. | - Utilize an inert atmosphere throughout the synthesis and purification process. | |
| Difficult Purification | - Co-elution of product and impurities during chromatography. | - Develop and optimize a robust chromatographic method, potentially exploring different stationary and mobile phases.[7][8] - Consider alternative purification techniques such as crystallization or simulated moving bed chromatography.[7][9][10][11][12] |
| - Product instability on silica gel. | - Deactivate silica gel with a suitable agent (e.g., triethylamine) before chromatography.[6] - Minimize the time the product is in contact with the stationary phase. | |
| - Difficulty in achieving desired crystal form or purity. | - Screen various solvents and solvent mixtures for crystallization.[9][10][12] - Employ techniques like seeding to control crystal growth and morphology. | |
| Inconsistent Batch-to-Batch Results | - Variability in the quality of raw materials. | - Establish strict quality control specifications for all starting materials and reagents. |
| - Poor control over reaction parameters. | - Implement robust process analytical technology (PAT) for real-time monitoring and control of critical parameters like temperature, pH, and reagent addition rates. | |
| - Inefficient mixing at larger scales. | - Characterize and optimize mixing parameters in the reactor to ensure homogeneity. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Optimization
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: The most critical parameters include:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
Reagent Stoichiometry and Addition Rate: To ensure complete reaction and avoid excess reagents that can lead to impurities.
-
Mixing: To maintain a homogeneous reaction mixture, which is crucial for consistent results at a larger scale.
-
Moisture Content: To prevent hydrolysis of sensitive reagents and intermediates.
Q2: What are common side reactions to anticipate, and how can they be minimized?
A2: A common side reaction is the formation of P(V) species through oxidation or hydrolysis.[6] To minimize these, it is essential to work under strictly anhydrous and inert conditions. Another potential side reaction is the multiple phosphorylation of the piperidine ring if it contains other reactive functional groups. This can be addressed through the use of appropriate protecting groups.
Purification and Analysis
Q3: What are the recommended analytical techniques for monitoring reaction progress and assessing product purity?
A3: A combination of techniques is often most effective:
-
31P NMR Spectroscopy: Provides valuable information on the conversion of the starting phosphorus reagent and the formation of phosphorus-containing byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the starting materials, product, and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities.
Q4: What are the key considerations for developing a scalable purification strategy?
A4: For large-scale production, purification methods need to be efficient and cost-effective.[7] While column chromatography is common in the lab, it may not be ideal for industrial scales.[7] Developing a robust crystallization process is often the preferred method for final product purification as it can be more readily scaled.[9][10][11][12]
Stability and Handling
Q5: How can the stability of this compound compounds be assessed and improved?
A5: Stability studies should be conducted under various conditions (e.g., temperature, humidity, light) to identify potential degradation pathways.[2][3][4][5] The inherent stability of the molecule can sometimes be improved through salt formation or by identifying a stable crystalline polymorph. Proper storage under inert and dry conditions is also crucial.
Experimental Protocols
While specific protocols are highly dependent on the target molecule, a general workflow for troubleshooting and optimization is provided below.
Caption: A general workflow for the scale-up of this compound synthesis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting common issues during the scale-up process.
Caption: A troubleshooting decision tree for this compound synthesis scale-up.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 8. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. esisresearch.org [esisresearch.org]
- 11. Continuous Melt Suspension Crystallization of Phosphoric Acid [scirp.org]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phosphoropiperididate Coupling
Welcome to the technical support center for the optimization of phosphoropiperididate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for specific issues that may arise during the synthesis of phosphoropiperididates.
Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?
A1: Low yields in this compound coupling can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The starting materials and reaction environment must be strictly anhydrous. Phosphorodichloridates and phosphoramidites are highly sensitive to moisture, which leads to hydrolysis and the formation of undesired phosphate byproducts.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Handling of hygroscopic materials should be performed in a glovebox if possible.
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of the phosphorus source, piperidine, and any activating agents or bases is critical. An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully optimize the stoichiometry of your reactants. A typical starting point is a slight excess of piperidine and the tertiary amine base relative to the phosphorodichloridate. See Table 1 for recommended starting conditions.
-
-
Inefficient Coupling/Activation: The choice and amount of the coupling activator or base can significantly impact the reaction rate and yield.
-
Solution: If using a phosphoramidite approach, ensure the activator (e.g., tetrazole) is fresh and used in the correct concentration. For reactions involving phosphorodichloridates, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated.[1]
-
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they may also slow down the desired coupling reaction, leading to incomplete conversion within a given timeframe.
-
Solution: Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity. See Table 2 for the effect of temperature on reaction yield.
-
-
Issues During Work-up and Purification: The desired product might be lost during extraction or purification steps. Phosphoropiperididates can be sensitive to acidic or basic conditions during work-up.
-
Solution: Use mild work-up procedures. A saturated aqueous solution of sodium bicarbonate can be used to quench the reaction and neutralize acids. For purification, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation on the column.[2]
-
Q2: My ³¹P NMR spectrum shows multiple peaks besides my product. What are these impurities?
A2: The presence of multiple signals in the ³¹P NMR spectrum indicates the formation of side products. Common impurities in this compound reactions include:
-
Unreacted Starting Material: A peak corresponding to the starting phosphorodichloridate or phosphoramidite.
-
Hydrolysis Products: A signal corresponding to the phosphate mono- or diester formed by the reaction of the phosphorus starting material with water. These often appear at different chemical shifts than the desired product.[3]
-
Bis-piperididate Species: If the starting material is a phosphorodichloridate, a second equivalent of piperidine can react to form a bis(piperidino)phosphate species.
-
Pyrophosphate Species: Formation of P-O-P bonds can occur under certain conditions.
Refer to Table 3 for typical ³¹P NMR chemical shift ranges for these species.
Q3: How can I minimize the hydrolysis of my starting materials and product?
A3: Preventing hydrolysis is critical for a successful reaction. Key strategies include:
-
Strict Anhydrous Conditions: As mentioned in A1, this is the most crucial factor.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Controlled pH: Phosphoramidate P-N bonds are known to be labile under acidic conditions.[4] During work-up, maintain a neutral or slightly basic pH to prevent hydrolysis of the product.
Q4: What is the best method to purify my this compound product?
A4: Silica gel column chromatography is a common and effective method for purifying phosphoropiperididates.[4]
-
Stationary Phase: Use standard silica gel (230-400 mesh). It is often beneficial to pre-treat the silica gel with the eluent containing a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to neutralize acidic sites and prevent product degradation.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system will depend on the polarity of your specific product.
-
Monitoring: The purification can be monitored by thin-layer chromatography (TLC) and/or by analyzing fractions using ³¹P NMR spectroscopy.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Coupling
| Parameter | Recommended Value | Rationale |
| Phosphorus Source | 1.0 equivalent | Limiting reagent. |
| Piperidine | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction of the first chloride. |
| Tertiary Amine Base (e.g., TEA, DIPEA) | 1.2 - 1.5 equivalents | Neutralizes the HCl byproduct, driving the reaction forward. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants and relatively inert. |
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control the initial exothermic reaction. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or ³¹P NMR for completion. |
Table 2: Effect of Temperature on Reaction Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| -20 | 12 | 45 | Slow reaction rate, incomplete conversion. |
| 0 | 8 | 75 | Good balance of reaction rate and selectivity. |
| 25 (Room Temp) | 4 | 85 | Faster reaction, slight increase in side products. |
| 40 | 2 | 80 | Increased rate of side product formation observed by ³¹P NMR. |
Table 3: Typical ³¹P NMR Chemical Shifts
| Compound Type | Typical Chemical Shift Range (ppm) | Notes |
| Phosphorodichloridates | +3 to +10 | Sharp singlet. |
| This compound (Product) | -5 to +5 | Chemical shift is dependent on the other substituent on phosphorus. |
| Bis(piperidino)phosphate | -10 to 0 | |
| Phosphate mono-/di-esters (Hydrolysis) | -5 to +5 | Can overlap with product; requires careful analysis. |
| Pyrophosphates | -10 to -15 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary based on the specific molecular structure and solvent.
Experimental Protocols
General Protocol for this compound Synthesis from a Phosphorodichloridate:
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent or under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the phosphorodichloridate (1.0 eq.) and anhydrous dichloromethane (DCM) (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of piperidine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the cooled phosphorodichloridate solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or by taking aliquots for ³¹P NMR analysis.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5% triethylamine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Phosphoropiperididate Substrate-Based Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving phosphoropiperididate substrates.
Troubleshooting Guides
This section addresses specific issues that may arise during enzymatic assays with this compound substrates.
Issue 1: High Background Signal or Non-Enzymatic Substrate Degradation
Question: I am observing a high background signal in my negative control wells (no enzyme), suggesting my this compound substrate is degrading. What are the possible causes and solutions?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Substrate Instability | This compound and related phosphoramidate compounds can be susceptible to hydrolysis, especially under non-optimal pH and temperature conditions. The P-N bond can be chemically labile. | 1. Optimize pH: Empirically test a range of pH values for your assay buffer to find the optimal balance between enzyme activity and substrate stability. Phosphoramidate stability can be pH-dependent. 2. Control Temperature: Perform all assay steps, including reagent preparation and incubation, at the recommended temperature. Avoid repeated freeze-thaw cycles of the substrate stock solution. 3. Fresh Substrate: Prepare fresh substrate solutions for each experiment from a recently synthesized or purchased lot. |
| Contaminated Reagents | Assay buffers or other reagents may be contaminated with enzymes (e.g., phosphatases, proteases) that can non-specifically cleave the substrate. | 1. Use High-Purity Reagents: Ensure all buffer components and additives are of high purity and are nuclease/phosphatase-free. 2. Filter Sterilize: Filter sterilize all buffers and solutions to remove any potential microbial contamination that could introduce exogenous enzymes. |
| Substrate Impurity | The this compound substrate itself may contain impurities from the synthesis process that are either inherently fluorescent/luminescent or are substrates for contaminating enzymes. | 1. Verify Substrate Purity: Check the purity of your substrate using analytical techniques like HPLC or LC-MS/MS. 2. Re-purify Substrate: If impurities are detected, consider re-purifying the substrate. |
Issue 2: Lower Than Expected or No Enzyme Activity
Question: My positive controls are showing very low or no activity. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. | 1. Verify Enzyme Activity: Test the enzyme with a known, reliable substrate to confirm its activity. 2. Proper Storage: Ensure the enzyme is stored at the correct temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles. 3. Check for Inhibitors: Ensure that no components of the assay buffer (e.g., high concentrations of chelating agents if the enzyme is a metalloenzyme) are inhibiting the enzyme. |
| Sub-optimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific enzyme being used. | 1. Optimize Assay Conditions: Systematically vary the pH, temperature, and salt concentration to determine the optimal conditions for your enzyme with the this compound substrate. |
| Incorrect Substrate Concentration | The substrate concentration may be too low to observe significant activity or so high that it causes substrate inhibition. | 1. Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration range for your assay. |
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am getting significant well-to-well or day-to-day variability in my assay results. What are the likely causes and how can I improve reproducibility?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to large variations in results. | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Use Appropriate Pipettes: Use pipettes that are appropriate for the volumes being dispensed. 3. Consistent Technique: Use a consistent pipetting technique for all wells and experiments. |
| Reagent Instability | The enzyme or substrate may be degrading over the course of the experiment, leading to inconsistent results. | 1. Prepare Fresh Reagents: Prepare fresh enzyme dilutions and substrate solutions for each experiment. 2. Keep Reagents on Ice: Keep all stock solutions and working solutions on ice during the experiment. |
| Assay Plate Issues | Variations in the plastic of the assay plates or well-to-well temperature gradients can affect results. | 1. Use High-Quality Plates: Use high-quality, low-binding assay plates from a reputable supplier. 2. Ensure Temperature Uniformity: Ensure that the entire plate is at a uniform temperature during incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of enzymatic cleavage of this compound substrates?
A1: this compound substrates are a type of phosphoramidate. Their enzymatic cleavage is often a multi-step process, particularly in the context of prodrug activation. This typically involves an initial cleavage of an ester group by an esterase, followed by the cleavage of the P-N bond by a phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the final product.[1][2]
Q2: How can I monitor the enzymatic reaction?
A2: The method for monitoring the reaction depends on the nature of the substrate and the released products. If the product is fluorescent or colorimetric, you can monitor the reaction continuously using a plate reader. If not, you may need to use a coupled-enzyme assay where the product of the primary reaction is a substrate for a second enzyme that produces a detectable signal. Alternatively, you can use endpoint assays where the reaction is stopped at specific time points and the product is quantified using methods like HPLC or LC-MS/MS.
Q3: What are the critical considerations for handling and storing this compound substrates?
A3: this compound substrates can be sensitive to hydrolysis. It is crucial to store them in a dry, cool, and dark place. For long-term storage, they should be kept at -20°C or -80°C. Stock solutions should be prepared in an anhydrous solvent if the compound is highly moisture-sensitive. For aqueous solutions, use a buffer at a pH that ensures stability and prepare fresh solutions for each experiment to minimize degradation.
Q4: Can I use a generic phosphoramidase for my assay?
A4: The substrate specificity of phosphoramidases can vary.[1] The efficiency of cleavage of the this compound bond will depend on the specific enzyme and the structure of the substrate. It is recommended to use a phosphoramidase that has been shown to be active on your specific substrate or a closely related analog. If this information is not available, you may need to screen several phosphoramidases to find one with optimal activity.
Experimental Protocols
Protocol 1: General Enzymatic Assay for a this compound Substrate
This protocol provides a general framework for an endpoint enzymatic assay using a this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a storage buffer recommended by the supplier.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in cold assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in assay buffer.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 0.1 M HCl or a specific inhibitor of the enzyme).
-
-
Assay Procedure:
-
Add a specific volume of the substrate working solution to each well of a 96-well plate.
-
To initiate the reaction, add a specific volume of the enzyme working solution to each well. For negative controls, add an equal volume of assay buffer without the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time (e.g., 30 minutes).
-
Stop the reaction by adding a specific volume of the stop solution to each well.
-
-
Detection and Analysis:
-
Quantify the product formation using an appropriate detection method (e.g., fluorescence, absorbance, or LC-MS/MS).
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Protocol 2: LC-MS/MS Analysis of a this compound Substrate and its Metabolite
This protocol outlines a general method for the quantification of a this compound substrate and its cleaved metabolite.
-
Sample Preparation:
-
Stop the enzymatic reaction at various time points by adding an equal volume of ice-cold methanol containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high mobile phase B to separate the substrate and metabolite.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for the this compound substrate, its metabolite, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve for both the substrate and the metabolite using known concentrations.
-
Quantify the amount of substrate remaining and metabolite formed in each sample by comparing their peak areas to the standard curves.
-
Visualizations
Caption: Enzymatic activation pathway of a this compound prodrug.
Caption: General experimental workflow for enzymatic assays.
Caption: Troubleshooting logic for high background signal.
References
- 1. Phosphoramidate pronucleotides: a comparison of the phosphoramidase substrate specificity of human and Escherichia coli histidine triad nucleotide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Quantification of Phosphopeptides by Parallel Reaction Monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phosphoropiperididate: A Stable Phosphate Prodrug Moiety for Enhanced Drug Delivery
A comparative analysis of phosphoropiperididate-based prodrugs demonstrates their potential for superior stability and controlled release of therapeutic agents. This guide provides an objective comparison with alternative phosphate prodrug strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.
The effective delivery of phosphate and phosphonate drugs is often hampered by their inherent negative charge at physiological pH, which restricts their ability to cross cellular membranes. The prodrug approach, which masks this charge with cleavable moieties, is a well-established strategy to overcome this limitation. Among the various prodrug motifs, the this compound linkage has emerged as a promising candidate, offering a balance of stability in circulation and efficient enzymatic activation within the target cell.
This guide delves into the validation of this compound as a stable phosphate prodrug, comparing its performance with other common phosphate prodrugs such as phosphoramidates and pivaloyloxymethyl (POM) derivatives.
Comparative Stability of Phosphate Prodrugs
The stability of a prodrug is a critical factor, dictating its ability to reach the target tissue intact. The following table summarizes the stability of different phosphate prodrug moieties in human plasma and cell extracts, as determined by the percentage of the remaining intact prodrug over time.
| Prodrug Moiety | Biological Matrix | Incubation Time (hours) | Remaining Prodrug (%) | Reference |
| Phosphonodiamidate | Human Serum | 7.5 | >50 | [1] |
| Aryl Phosphonamidate | Human Plasma | 24 | >90 | [2] |
| Bis-amidate | Human Plasma | 24 | >70 | [3] |
| Phosphoramidate | Human Plasma | 16 | 50-70 | [4][5] |
| Bis-Pivaloyloxymethyl (POM) | Human Plasma | 0.13 | ~50 (t½ = 8.4 min) | [2] |
As the data indicates, phosphorodiamidate-based prodrugs, the class to which phosphoropiperididates belong, exhibit significantly greater stability in human plasma compared to more traditional prodrugs like the bis-POM derivatives, which are rapidly hydrolyzed. Aryl phosphonamidates also demonstrate exceptional plasma stability. This enhanced stability of phosphorodiamidates suggests a longer circulation half-life, increasing the probability of the prodrug reaching its intended site of action.
Mechanism of Activation: A Stepwise Release
The therapeutic efficacy of a prodrug relies on its efficient conversion to the active drug within the target cell. The activation of a this compound prodrug is a multi-step process initiated by enzymatic cleavage.
Caption: Intracellular activation of a this compound prodrug.
This pathway highlights the sequential action of carboxyesterases and phosphoramidases in releasing the active drug. This controlled, multi-step activation can minimize off-target effects and ensure that the therapeutic agent is predominantly released within the desired cellular compartment.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for assessing prodrug stability are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of a phosphate prodrug in human plasma.
Materials:
-
Test prodrug compound
-
Human plasma (pooled, heparinized)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the test prodrug in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with PBS to the desired final concentration.
-
Pre-warm human plasma to 37°C.
-
Initiate the reaction by adding the prodrug solution to the plasma (final plasma concentration is typically 80-90%).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex the sample and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact prodrug.
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the prodrug from its metabolites.
-
Detection: UV detection at a wavelength appropriate for the chromophore of the prodrug.
-
Quantification: The peak area of the prodrug is compared to a standard curve to determine its concentration. The percentage of remaining prodrug is plotted against time to determine the half-life.
Cellular Stability Assay in Cell Homogenates
Objective: To assess the metabolic stability of a phosphate prodrug in the presence of intracellular enzymes.
Materials:
-
Cultured cells (e.g., hepatocytes, cancer cell lines)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Test prodrug compound
-
HPLC system and reagents (as described above)
Procedure:
-
Harvest cultured cells and wash with cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and homogenize.
-
Centrifuge the homogenate to remove cell debris. The supernatant represents the cell extract.
-
Determine the protein concentration of the cell extract.
-
Dilute the cell extract with buffer to a final protein concentration of 1-2 mg/mL.
-
Pre-warm the cell extract to 37°C.
-
Initiate the reaction by adding the prodrug solution to the cell extract.
-
Follow the incubation, quenching, and analysis steps as described in the plasma stability assay.
Workflow for Prodrug Stability Screening
The following diagram illustrates a typical workflow for the evaluation of novel phosphate prodrugs.
Caption: Workflow for evaluating phosphate prodrug stability.
Conclusion
The available data strongly supports the validation of phosphorodiamidate moieties, including phosphoropiperididates, as a robust and stable platform for the development of phosphate prodrugs. Their enhanced stability in biological fluids, coupled with a specific enzymatic activation pathway, offers significant advantages over more labile prodrug strategies. This allows for improved pharmacokinetic profiles and targeted intracellular delivery of therapeutic agents. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of novel phosphate prodrug candidates, aiding in the selection of the most promising compounds for further development.
References
- 1. Aspartic acid based nucleoside phosphoramidate prodrugs as potent inhibitors of hepatitis C virus replication - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencegate.app [sciencegate.app]
- 4. Phosphorodiamidates as a promising new phosphate prodrug motif for antiviral drug discovery: application to anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phosphorodiamidate and Phosphoramidate Linkers in Therapeutic Applications
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of a therapeutic agent's stability, delivery, and efficacy. This guide provides an objective, data-driven comparison of two prominent phosphorus-based linkages: the highly stable phosphorodiamidate linkage, characteristic of Phosphorodiamidate Morpholino Oligomers (PMOs), and the cleavable phosphoramidate linker, the cornerstone of the ProTide prodrug technology.
While the term "Phosphoropiperididate" does not represent a widely utilized, distinct class of linkers in the current literature, piperidine moieties can be incorporated into phosphoramidate structures. This guide will focus on the two dominant archetypes, with a discussion of piperidine-containing variants within the phosphoramidate prodrug context.
At a Glance: Key Differences
| Feature | Phosphorodiamidate Linker (in PMOs) | Phosphoramidate Prodrug Linker (ProTide) |
| Primary Application | Antisense oligonucleotides (steric blocking) | Prodrugs for intracellular delivery of nucleoside/nucleotide analogs |
| Charge at Physiological pH | Neutral | Neutral (prodrug form) |
| Core Design Principle | Maximized stability and resistance to degradation | Controlled cleavage to release an active molecule |
| Cleavage Mechanism | Designed to be non-cleavable | Enzymatic cleavage (e.g., by esterases, phosphoramidases) |
| Key Advantage | High in vivo stability, minimizing off-target effects from degradation | Efficient intracellular delivery of phosphorylated molecules |
| Examples of Approved Drugs | Eteplirsen, Golodirsen (for Duchenne muscular dystrophy) | Sofosbuvir (Hepatitis C), Remdesivir (COVID-19), Tenofovir Alafenamide (HIV) |
Chemical Structure and Synthesis
Phosphorodiamidate Linkers in PMOs
The phosphorodiamidate linkage is the defining feature of PMOs, connecting morpholino rings to form the backbone of these synthetic nucleic acid analogs. This linkage is characterized by a phosphorus atom bonded to two nitrogen atoms, one from each adjacent morpholino subunit.
Synthesis: The synthesis of PMOs has traditionally been challenging but has seen significant advancements, including the development of methods amenable to automated solid-phase synthesis.[1][2] A common approach involves the use of activated phosphoramidate monomers, such as chlorophosphoramidates, which react with the free amine of the growing oligomer chain on a solid support.[2] Recent protocols have focused on improving coupling efficiency and overall yield, making these molecules more accessible for research and clinical development.[1][2]
Phosphoramidate Prodrug Linkers (ProTide Technology)
The ProTide approach utilizes a phosphoramidate moiety to temporarily mask the phosphate group of a nucleoside or nucleotide analog. This prodrug strategy enhances cell permeability. The general structure consists of an aryl group and an amino acid ester attached to the phosphorus atom, which is in turn linked to the drug molecule.
Synthesis: The synthesis of ProTides typically involves the phosphorylation of the parent nucleoside with a phosphorochloridate reagent, which is prepared by reacting an amino acid ester and an aryl alcohol with phosphorus oxychloride.[3][4] The resulting diastereomeric mixture of the ProTide can often be separated by chromatography.
Comparative Analysis of Performance
Stability
Phosphorodiamidate Linkers: A key feature of the phosphorodiamidate linkage in PMOs is its exceptional stability. These linkers are designed to be resistant to degradation by a wide range of cellular enzymes, including nucleases and proteases.[5] This high stability is crucial for their in vivo applications, ensuring that the antisense oligomer remains intact to reach its target mRNA. Studies have shown that PMOs are completely resistant to various hydrolases and remain stable in serum and plasma.[5]
Phosphoramidate Prodrug Linkers: In contrast, phosphoramidate prodrug linkers are designed for controlled cleavage. Their stability is a balance between remaining intact in circulation to allow for drug distribution and being efficiently cleaved within the target cells to release the active drug. The stability of ProTides is highly dependent on the nature of the aryl group and the amino acid ester. For instance, the half-life of a tenofovir phosphoramidate prodrug (GS 7340) was found to be 90 minutes in human plasma.[6] Another study on phosphonamidate prodrugs demonstrated excellent plasma stability, with over 90% of the compound remaining after 24 hours for some derivatives.[7]
Quantitative Stability Data for Phosphoramidate Prodrugs:
| Compound | Matrix | Half-life | Reference |
| GS 7340 (Tenofovir ProTide) | Human Plasma | 90 minutes | [6] |
| GS 7340 (Tenofovir ProTide) | MT-2 Cell Extract | 28.3 minutes | [6] |
| Zidovudine (AZT) Phosphoramidate Monoesters | Rat Plasma | 4.4 - 11.7 hours | [8] |
| Phosphonodiamidate ProPAgen 9b | Human Serum | > 7.5 hours | [9] |
Mechanism of Action and Cleavage
Phosphorodiamidate Linkers (PMOs): The stability of the phosphorodiamidate linkage is integral to the mechanism of action of PMOs. By binding to a target mRNA sequence, PMOs act as steric blockers, physically preventing the binding of ribosomes or splicing factors. This can inhibit protein translation or modulate pre-mRNA splicing to produce a functional protein, as is the case with the approved drugs for Duchenne muscular dystrophy.[10]
.dot
Caption: Mechanism of action of PMOs.
Phosphoramidate Prodrug Linkers (ProTides): The cleavage of the phosphoramidate linker in ProTides is a multi-step intracellular process. First, the ester group of the amino acid is hydrolyzed by cellular esterases, such as cathepsin A or carboxylesterase 1.[11] This is followed by an intramolecular cyclization where the newly formed carboxylate attacks the phosphorus center, leading to the release of the aryl group. The resulting five-membered ring is then hydrolyzed, and subsequent cleavage of the P-N bond by a phosphoramidase releases the monophosphorylated active drug.[12]
.dot
Caption: Activation of a ProTide prodrug.
Piperidine-Containing Phosphoramidates
While not a mainstream class, phosphoramidates incorporating a piperidine moiety have been synthesized and studied.[13] The activation mechanism of these piperidyl nucleoside phosphoramidates is proposed to involve P-N bond hydrolysis, potentially catalyzed by an endogenous phosphoramidase, to release the active nucleotide.[13] The stability and cleavage kinetics of such linkers would be influenced by the electronic and steric properties of the piperidine ring and any substituents. The inclusion of a basic piperazine or piperidine ring in linkers for other types of therapeutics, like PROTACs, has been explored to modulate physicochemical properties such as solubility.[14]
Experimental Protocols
Synthesis of Phosphorodiamidate Morpholino Oligomers (Automated Solid-Phase Synthesis)
A detailed protocol for the automated synthesis of PMOs can be complex and depends on the specific synthesizer and reagents used. However, a general workflow is as follows:[1][2]
-
Support Preparation: A suitable solid support (e.g., controlled pore glass) functionalized with the first morpholino subunit is loaded into the synthesis column.
-
Deblocking: The protecting group (e.g., trityl or Fmoc) on the amine of the morpholino ring is removed using an appropriate deblocking solution.
-
Coupling: The next activated morpholino monomer (e.g., a chlorophosphoramidate) is added along with an activator to facilitate the formation of the phosphorodiamidate bond.
-
Capping: Any unreacted amine groups are capped to prevent the formation of deletion sequences.
-
Iteration: The cycle of deblocking, coupling, and capping is repeated until the desired oligomer length is achieved.
-
Cleavage and Deprotection: The completed PMO is cleaved from the solid support, and all remaining protecting groups are removed using a final cleavage/deprotection solution (e.g., aqueous ammonia).
-
Purification: The crude PMO is purified, typically by chromatography.
.dot
Caption: PMO synthesis workflow.
In Vitro Stability Assay of Phosphoramidate Prodrugs in Human Plasma
This protocol provides a general method to assess the stability of a phosphoramidate prodrug in human plasma:
-
Materials: The test phosphoramidate prodrug, human plasma (pooled, heparinized), phosphate-buffered saline (PBS), quenching solution (e.g., acetonitrile with an internal standard), and analytical standards of the prodrug and its expected metabolites.
-
Incubation:
-
Pre-warm a sufficient volume of human plasma to 37°C.
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed plasma with the prodrug stock solution to achieve the desired final concentration (typically ensuring the final solvent concentration is low, e.g., <1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the cold quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method, such as LC-MS/MS, to quantify the concentration of the remaining parent prodrug and the formation of any metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining prodrug concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Conclusion
Phosphorodiamidate and phosphoramidate linkers represent two distinct and highly successful strategies in modern therapeutics. The choice between these linker technologies is fundamentally dictated by the therapeutic goal. For applications requiring high stability and longevity, such as antisense therapies that rely on steric blocking, the robust phosphorodiamidate linkage of PMOs is unparalleled. Conversely, for prodrug applications where the efficient intracellular delivery of a phosphorylated active agent is paramount, the cleavable phosphoramidate linker of the ProTide technology has proven to be exceptionally effective. Understanding the fundamental differences in their chemistry, stability, and biological activation is essential for the rational design of next-generation targeted therapies.
References
- 1. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 7. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 10. Antisense Phosphorodiamidate Morpholino Oligomer Length and Target Position Effects on Gene-Specific Inhibition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Phosphoramidate Analogs in Oncology: A Comparative Analysis of NUC-1031 and NUC-3373 In Vivo Efficacy
A detailed examination of the clinical performance and mechanistic pathways of two ProTide technology-based cancer therapeutics.
NUC-1031 is a phosphoramidate prodrug of gemcitabine, a nucleoside analog widely used in the treatment of various solid tumors. NUC-3373 is a phosphoramidate derivative of 5-fluorouracil (5-FU), another cornerstone of chemotherapy. The ProTide technology is designed to overcome key resistance mechanisms associated with the parent drugs, such as dependency on nucleoside transporters for cellular uptake and intracellular phosphorylation for activation.[1][2]
Comparative In Vivo Efficacy
The following tables summarize the key in vivo efficacy data from clinical trials involving NUC-1031 and NUC-3373.
Table 1: In Vivo Efficacy of NUC-1031 in Biliary Tract Cancer (NuTide:121 Phase III Trial) [3]
| Parameter | NUC-1031 + Cisplatin (n=388) | Gemcitabine + Cisplatin (n=385) |
| Median Overall Survival (OS) | 9.2 months | 12.6 months |
| Median Progression-Free Survival (PFS) | 4.9 months | 6.4 months |
| Objective Response Rate (ORR) | 18.7% | 12.4% |
Table 2: In Vivo Efficacy of NUC-1031 in Recurrent Ovarian Cancer (Phase Ib Study) [4]
| Parameter | NUC-1031 + Carboplatin (n=23) |
| Objective Response Rate (ORR) | 26% |
| Clinical Benefit Rate (CBR) | 74% |
| Median Progression-Free Survival (PFS) | 27.1 weeks |
Table 3: In Vivo Efficacy of NUC-3373 in Advanced Solid Tumors (NuTide:303 Phase 1/2b Study) [5]
| Tumor Type | NUC-3373 + Pembrolizumab | Outcome |
| Urothelial Carcinoma | Combination Therapy | 100% reduction in target lesion size (Partial Response) |
| Metastatic Melanoma | Combination Therapy | 81% reduction in target lesions, progression-free at 23 months |
Table 4: In Vivo Efficacy of NUC-3373 in Colorectal Cancer (NuTide:302 Study) [6]
| Regimen | Outcome |
| NUFIRI-bev (NUC-3373, leucovorin, irinotecan, bevacizumab) | Promising anti-tumor activity, including tumor volume reductions. Several patients achieved a longer PFS compared to their first-line 5-FU-based therapy. |
| NUFOX-bev (NUC-3373, leucovorin, oxaliplatin, bevacizumab) | Favorable tolerability and promising anti-tumor activity with tumor volume reductions. |
Experimental Protocols
NuTide:121 Phase III Trial (NUC-1031 in Biliary Tract Cancer)[3][5][7]
-
Study Design: An open-label, multicenter, randomized Phase III study.
-
Patient Population: Adult patients with previously untreated, locally advanced or metastatic biliary tract cancer.
-
Treatment Arms:
-
Experimental Arm: NUC-1031 (725 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with cisplatin (25 mg/m²).
-
Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with cisplatin (25 mg/m²).
-
-
Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).
NuTide:121 Trial Workflow
NuTide:302 Phase Ib/II Study (NUC-3373 in Colorectal Cancer)[8][9][10]
-
Study Design: A three-part, open-label study to evaluate the safety, pharmacokinetics, and efficacy of NUC-3373.
-
Patient Population: Patients with advanced colorectal cancer.
-
Treatment Arms: NUC-3373 administered as monotherapy or in combination with standard colorectal cancer agents (leucovorin, oxaliplatin, irinotecan, bevacizumab). The study is designed to identify the recommended dose and schedule for NUC-3373 in these combinations.
-
NUFIRI-bev: NUC-3373, leucovorin, irinotecan, and bevacizumab.
-
NUFOX-bev: NUC-3373, leucovorin, oxaliplatin, and bevacizumab.
-
-
Primary Objective: To determine the recommended Phase 2 dose (RP2D) and schedule of NUC-3373 in combination regimens.
NuTide:302 Trial Workflow
Signaling Pathways and Mechanism of Action
NUC-1031 (Gemcitabine ProTide)
NUC-1031 is designed to bypass the primary mechanisms of gemcitabine resistance. As a phosphoramidate prodrug, it does not rely on nucleoside transporters for cellular entry and is already phosphorylated, thus circumventing the need for activation by deoxycytidine kinase (dCK).[1] Once inside the cell, it is converted to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. dFdCDP also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[7]
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. nucana.com [nucana.com]
- 3. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. nucana.com [nucana.com]
- 7. Fosgemcitabine palabenamide | C25H27F2N4O8P | CID 134812042 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Phosphoropiperididate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phosphoropiperididates, a chemical moiety relevant in various research and drug development contexts, is critical for reliable study outcomes. Cross-validation of analytical methods ensures the consistency and reliability of results across different techniques. This guide provides an objective comparison of two prominent analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Phosphorus-31 Quantitative Nuclear Magnetic Resonance (³¹P-qNMR)—for the quantification of phosphoropiperididate-containing compounds. To provide a practical and data-driven comparison, this guide utilizes validation data from published methods for cyclophosphamide, a structurally analogous and well-characterized phosphoramidate drug.
Data Presentation: A Side-by-Side Comparison of Method Performance
The following tables summarize the quantitative performance parameters of validated LC-MS/MS and ³¹P-qNMR methods for the analysis of cyclophosphamide.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cyclophosphamide in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity Range | 20–15000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1] |
| Accuracy (within-run) | 2.78% to 11.13% variation[1] |
| Precision (within-run) | 2.78% to 11.13% variation[1] |
| Accuracy (between-run) | 2.82% to 10.70% variation[1] |
| Precision (between-run) | 2.82% to 10.70% variation[1] |
| Mean Recovery | 100.1% - 101%[1] |
Table 2: Performance Characteristics of a Validated ³¹P-qNMR Method for Cyclophosphamide Hydrate Purity Determination
| Validation Parameter | Performance Metric |
| Purity (vs. ¹H-qNMR) | 99.75 ± 0.53% (³¹P-qNMR) vs. 99.76 ± 0.43% (¹H-qNMR)[2] |
| Inter-laboratory Precision (RSD) | 0.53%[2] |
| Agreement with Established Method | Results in good agreement with the established ¹H-qNMR method[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-validation in your own laboratory settings.
LC-MS/MS Method for Cyclophosphamide Quantification in Human Plasma[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (Cyclophosphamide-d4).
-
Perform liquid-liquid extraction using an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyclophosphamide: m/z 262.90 → 141.60[1]
-
Cyclophosphamide-d4 (IS): Optimized for the deuterated standard.
-
³¹P-qNMR Method for Cyclophosphamide Purity Determination[2][3]
1. Sample Preparation:
-
Accurately weigh the cyclophosphamide hydrate sample and a suitable internal reference standard (e.g., O-phosphorylethanolamine).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., D₂O) in an NMR tube.
2. NMR Spectrometer Conditions:
-
Spectrometer: A high-field NMR spectrometer.
-
Nucleus: ³¹P.
-
Pulse Program: A standard quantitative ³¹P NMR pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the phosphorus nuclei (e.g., 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Apply appropriate window functions and perform baseline correction before integration.
3. Quantification:
-
The purity of cyclophosphamide is calculated by comparing the integral of the cyclophosphamide ³¹P signal to the integral of the known amount of the internal reference standard.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Phosphoramidate Derivatives: A Focus on Healthy vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies with minimal side effects on healthy tissues is a central goal in oncology research. Phosphoramidate derivatives have emerged as a promising class of compounds, often utilized as prodrugs to enhance the delivery and efficacy of cytotoxic agents. This guide provides a comparative analysis of the cytotoxicity of key phosphoramidate metabolites on cancerous versus healthy cells, supported by experimental data and detailed protocols.
Executive Summary
This guide focuses on the cytotoxic effects of phosphoramidate metabolites, specifically 1-naphthol and 2-naphthol, which are released from certain phosphoramidate prodrugs. Experimental evidence indicates a differential cytotoxic response between pancreatic cancer cells and healthy primary astrocytes, with the cancer cells exhibiting greater sensitivity to these metabolites. The primary mechanism of toxicity is believed to be mediated by the formation of reactive naphthoquinone species, leading to oxidative stress and subsequent cell death.
Data Presentation: Cytotoxicity of Phosphoramidate Metabolites
The following table summarizes the cytotoxic effects of 1-naphthol and 2-naphthol, common metabolites of aryloxy phosphoramidate prodrugs, on a human pancreatic cancer cell line (BxPC3) and normal primary mouse astrocytes.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| 1-Naphthol | BxPC3 | Pancreatic Cancer | xCELLigence | ED50 | 82 µM[1] |
| 2-Naphthol | BxPC3 | Pancreatic Cancer | xCELLigence | ED50 | 21 µM[1] |
| Various Prodrugs | Primary Mouse Astrocytes | Healthy | xCELLigence | Cell Viability | Reduced viability at 128-256 µM |
Note: ED50 (Median Effective Dose) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Real-Time Cytotoxicity Assessment using the xCELLigence System
The cytotoxic effects of the phosphoramidate metabolites were determined using a label-free, impedance-based real-time cell analysis (RTCA) system (xCELLigence, Agilent). This method monitors cell proliferation, morphology, and attachment in real-time.
Workflow:
-
Plate Preparation: E-Plates (96-well) with integrated gold microelectrodes are used. A background measurement of the media is taken before cell seeding.
-
Cell Seeding: Cancer or healthy cells are seeded into the E-Plates at a predetermined density (e.g., 5,000 cells/well for A549 cells) in a volume of 100 µL of culture medium.[2]
-
Equilibration: The plates are left at room temperature for 30-60 minutes to allow for even cell distribution at the bottom of the wells.[2]
-
Cell Monitoring: The plates are placed in the RTCA station within a CO2 incubator, and the cell index, a measure of cell number and adhesion, is monitored continuously.
-
Compound Addition: Once the cells are in their logarithmic growth phase (typically 24 hours after seeding), the test compounds (e.g., phosphoramidate metabolites) are added at various concentrations.
-
Data Acquisition and Analysis: The cell index is monitored for an extended period (e.g., 72-96 hours) to observe the compound's effect on cell viability.[2] The data is analyzed using the RTCA software to calculate parameters such as the ED50.
Signaling Pathways and Mechanism of Action
The cytotoxicity of 1-naphthol, a metabolite of certain phosphoramidate prodrugs, is believed to be mediated through its conversion to reactive naphthoquinone metabolites (1,2- and 1,4-naphthoquinone).[1] These quinones can induce cell death through multiple mechanisms.
One key mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[1] The reduction in GSH levels leads to an increase in reactive oxygen species (ROS), causing oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The process may involve the formation of naphthosemiquinone radicals that can covalently bind to cellular components or participate in redox cycling to generate more ROS.[1]
Conclusion
The examined phosphoramidate metabolites, 1-naphthol and 2-naphthol, demonstrate significant cytotoxic activity against pancreatic cancer cells. Notably, healthy primary astrocytes appear to be less sensitive to these compounds, suggesting a potential therapeutic window. The mechanism of action is linked to the generation of reactive quinone species and the induction of oxidative stress. These findings underscore the importance of considering the metabolic fate and potential off-target toxicities of prodrug moieties in the design of novel anticancer agents. Further investigation into the specific signaling pathways activated by these metabolites in different cancer and healthy cell types is warranted to fully elucidate their therapeutic potential and selectivity.
References
A Comparative Guide to Phosphoropiperididate-based Delivery Systems and Existing Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Phosphoropiperididate-based delivery system against established platforms, including lipid nanoparticles (LNPs), polymeric nanoparticles (PNPs), and viral vectors. The performance of each system is benchmarked using key experimental data, and detailed methodologies for the cited experiments are provided to ensure reproducibility.
Executive Summary
The landscape of drug delivery is continually evolving, with a constant demand for safer and more efficient delivery vehicles. While lipid and polymeric nanoparticles have demonstrated considerable success for a range of therapeutics, and viral vectors offer high efficiency for gene delivery, emerging technologies aim to address the limitations of these established systems. This guide introduces a delivery system based on a this compound backbone, a class of phosphorodiamidates, and evaluates its potential performance in the context of current industry standards.
Due to the novelty of specific "this compound" delivery systems, direct comparative data is limited. Therefore, this guide draws upon performance data from the broader class of phosphorodiamidate-based systems, specifically phosphorodiamidate morpholino oligomers (PMOs), to provide a relevant comparison. PMOs are charge-neutral antisense oligonucleotides that require a delivery vehicle to efficiently enter cells. Strategies to enhance their delivery, such as conjugation with cell-penetrating peptides (CPPs), are also considered.
Performance Benchmarking: A Quantitative Comparison
The following tables summarize key performance indicators for each delivery system. It is important to note that these values can vary significantly depending on the specific formulation, cargo, and target cell type.
| Delivery System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| Phosphorodiamidate-based (PMO) | Not Applicable | Not Applicable | 3.0 - 3.4[1] | Not Reported |
| Lipid Nanoparticles (LNPs) | 1 - 20% | >90%[] | 50 - 200 | < 0.2 |
| Polymeric Nanoparticles (PNPs) | 10 - 40%[3][4] | 70 - 90%[3][5] | 100 - 500 | < 0.2 |
| Viral Vectors (AAV) | Not Applicable | Not Applicable | ~25 | Not Applicable |
*For PMOs, the oligomer itself is the therapeutic agent, so traditional drug loading and encapsulation metrics do not apply. The focus is on the efficiency of delivering the PMO molecule. **Viral vectors are used for gene delivery, where the "cargo" is a gene integrated into the viral genome.
| Delivery System | In Vitro Cellular Uptake/Transduction Efficiency | In Vivo Delivery Efficiency (Example) |
| Phosphorodiamidate-based (PPMO) * | ~67.6% in COS-7 cells (using a CPP)[6] | 43.2% exon skipping in the heart (mdx mice)[7] |
| Lipid Nanoparticles (LNPs) | High, formulation dependent | ~60% of injected dose in blood after 4h (100-200nm particles)[8] |
| Polymeric Nanoparticles (PNPs) | Variable, dependent on surface chemistry | Accumulation primarily in liver, spleen, and lungs[9] |
| Viral Vectors (AAV) | High transduction efficiency[10][11] | High, serotype dependent tissue tropism |
*Data for a cell-penetrating peptide conjugated PMO (PPMO) is presented to illustrate an enhanced delivery approach.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized evaluation of delivery system performance.
Determination of Drug Loading Capacity and Encapsulation Efficiency by HPLC
This protocol outlines the indirect method for determining the amount of drug encapsulated within nanoparticles.
Materials:
-
Nanoparticle formulation
-
Appropriate solvent for the drug (e.g., methanol, acetonitrile)
-
Deionized water
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Separate free drug from nanoparticles:
-
Take a known volume of the nanoparticle suspension.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.[12]
-
-
Prepare the standard curve:
-
Prepare a series of standard solutions of the drug in the chosen solvent at known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus drug concentration.
-
-
Quantify the free drug:
-
Filter the collected supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Determine the concentration of the free drug in the supernatant by comparing its peak area to the standard curve.[3]
-
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Encapsulation Efficiency (%):
[13]
-
Drug Loading (%):
-
In Vitro Cytotoxicity Assessment: LDH Assay
This protocol describes the lactate dehydrogenase (LDH) assay to assess cell membrane integrity after exposure to nanoparticles.
Materials:
-
Cells in a 96-well plate
-
Nanoparticle suspensions at various concentrations
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
Culture medium (negative control)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL in 100 µL of culture medium per well.
-
Incubate for 24 hours to allow for cell attachment.[14]
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticle suspensions.
-
Include control wells:
-
Spontaneous LDH release (Low Control): Cells with culture medium only.
-
Maximum LDH release (High Control): Cells with lysis buffer.
-
Medium Background: Culture medium only (no cells).[10]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
Assay:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[15]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[15]
-
Add 100 µL of the LDH reaction solution (prepared according to the kit manufacturer's instructions) to each well.[15]
-
Incubate for 30 minutes at room temperature, protected from light.[15]
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
-
Calculation of Cytotoxicity:
-
Corrected Absorbance: Subtract the absorbance of the medium background from all other readings.
-
% Cytotoxicity:
-
In Vivo Biodistribution Study Using Fluorescence Imaging
This protocol provides a general workflow for assessing the biodistribution of fluorescently labeled nanoparticles in a murine model.
Materials:
-
Fluorescently labeled nanoparticle formulation
-
Animal model (e.g., mice)
-
In vivo imaging system (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration:
-
Administer the fluorescently labeled nanoparticle formulation to the animals via the desired route (e.g., intravenous, intraperitoneal).[16]
-
-
In Vivo Imaging:
-
Ex Vivo Imaging:
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the whole animal and individual organs in both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency or total flux within each ROI.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[18]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by drug delivery systems and a typical experimental workflow for their evaluation.
MAPK Signaling Pathway
This pathway is crucial in regulating cell proliferation, differentiation, and survival, and is a common target in cancer therapy.
PI3K/AKT/mTOR Signaling Pathway
This pathway is central to cell growth, metabolism, and survival. Its dysregulation is frequently observed in cancer.
Experimental Workflow for Delivery System Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel drug delivery system.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Frontiers | Cell penetrating peptide: A potent delivery system in vaccine development [frontiersin.org]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Intracellular delivery strategies for antisense phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. In vivo biodistribution [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Phosphoropiperididate-Based Therapeutics in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement within a cellular context is a critical step in the development of novel therapeutics. This guide provides a comparative overview of methodologies to assess the target engagement of phosphoropiperididate-based compounds, with a particular focus on a prominent class of these molecules: phosphorodiamidate morpholino oligomers (PMOs). While the term "this compound" can describe a range of small molecules, PMOs represent a well-established therapeutic modality where the validation of target engagement is extensively documented.
PMOs are antisense oligonucleotides that function by binding to specific mRNA sequences, thereby modulating protein expression through steric hindrance of the translational machinery or by modifying pre-mRNA splicing.[1][2][3] The uncharged nature of the phosphorodiamidate backbone enhances their stability but also presents a challenge for cellular uptake.[4][5][6][7] Therefore, validating target engagement for PMOs encompasses not only confirming their interaction with the intended mRNA target but also demonstrating efficient delivery into the cell.
Comparison of Cellular Target Engagement Validation Methods
The selection of an appropriate method for validating target engagement depends on the specific therapeutic strategy and the nature of the target. For PMOs, the primary validation comes from assessing the functional consequence of their binding to the target mRNA. The following table summarizes key methodologies:
| Method | Principle | Analytes Measured | Throughput | Key Advantages | Key Limitations |
| Reverse Transcription Polymerase Chain Reaction (RT-PCR) / Quantitative PCR (qPCR) | Amplification of the target mRNA to assess changes in splicing patterns (e.g., exon skipping) or overall mRNA levels. | mRNA isoforms, total mRNA | High | Highly sensitive and quantitative for assessing splicing modulation. | Does not directly measure PMO-mRNA binding; indirect measure of engagement. |
| Western Blotting / Immunoassays | Quantification of the target protein to determine the effect of translation inhibition or splicing modulation. | Protein levels | Medium | Directly measures the desired biological outcome of target engagement. | Can be less sensitive than nucleic acid-based methods; antibody availability and specificity can be limiting. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase) is linked to the target mRNA sequence. PMO binding inhibits reporter expression, which is measured. | Reporter protein activity (e.g., luminescence) | High | Provides a quantifiable readout of target engagement in a controlled system. | The artificial nature of the reporter construct may not fully recapitulate the endogenous context. |
| Fluorescence In Situ Hybridization (FISH) | Fluorescently labeled probes are used to visualize the subcellular localization of the PMO and the target mRNA. | Localization of PMO and mRNA | Low | Provides spatial information on target engagement within the cell. | Qualitative or semi-quantitative; technically demanding. |
| Mass Spectrometry-based Proteomics | Global or targeted analysis of protein expression changes following PMO treatment. | Changes in the proteome | Medium-High | Unbiased approach to identify on- and off-target effects. | Does not directly measure PMO-mRNA interaction; complex data analysis. |
Experimental Protocols
Validation of Exon Skipping by RT-PCR
This protocol is a standard method to confirm the target engagement of splicing-modulating PMOs.
Objective: To quantify the exclusion of a specific exon from the target mRNA transcript following PMO treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the PMO at various concentrations for a predetermined time. Include untreated and negative control (e.g., scrambled sequence PMO) cells.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers flanking the target exon.
-
PCR Amplification: Amplify the cDNA using primers that span the targeted exon. This will generate different sized amplicons for the full-length and the exon-skipped transcripts.
-
Gel Electrophoresis or Capillary Electrophoresis: Separate the PCR products on an agarose gel or by capillary electrophoresis to visualize and quantify the different transcript isoforms.
-
Data Analysis: Quantify the band intensities or peak areas to determine the percentage of exon skipping.
Assessment of Translation Inhibition by Western Blotting
This protocol is used to validate the target engagement of PMOs designed to block protein translation.
Objective: To measure the reduction in the target protein level following PMO treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with the PMO as described above.
-
Protein Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts in PMO-mediated target engagement.
Caption: Mechanism of PMO target engagement.
The diagram above illustrates the process of PMO cellular uptake and subsequent binding to the target mRNA, leading to either translation inhibition or splicing modulation.
Caption: Workflow for validating PMO target engagement.
This workflow outlines the key experimental steps for validating the cellular target engagement of PMOs, from initial treatment to final data analysis.
References
- 1. Antisense Phosphorodiamidate Morpholino Oligomers Targeted to an Essential Gene Inhibit Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular delivery strategies for antisense phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Protein-Phosphorodiamidate Morpholino Oligomer Conjugates for Efficient Cellular Delivery via Anthrax Protective Antigen - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Phosphoropiperididate and Other Phosphate Prodrugs
For Immediate Release – In the intricate world of drug development, the design of effective prodrugs is a critical strategy to enhance the therapeutic potential of parent molecules. Among the various approaches, phosphate prodrugs are paramount for improving solubility and bioavailability. This guide offers a comparative analysis of the metabolic stability of phosphoropiperididate prodrugs against other widely used phosphate prodrug strategies, namely phosphoramidates (including the ProTide™ approach) and phosphonates. We provide a synthesis of available quantitative data, detailed experimental protocols for stability assessment, and visual diagrams to elucidate the metabolic pathways involved.
At a Glance: Comparative Metabolic Stability
The metabolic fate of a prodrug dictates its efficacy and safety profile. Stability in plasma and susceptibility to enzymatic degradation, particularly in the liver, are key determinants of how much active drug reaches its target. The following table summarizes quantitative data on the metabolic stability of different phosphate prodrug classes.
| Prodrug Class | Example Compound | Parent Drug | Biological Matrix | Metabolic Half-life (t½) | Key Enzymes Involved |
| Phosphonate | HTP-derived analog | Tenofovir | Human Liver Microsomes | 42 minutes[1] | Cytochrome P450 (CYP450)[1] |
| Phosphoramidate | L-Tryptophan-AZT-methyl ester | Zidovudine (AZT) | Rat Plasma | 4.39 hours[2] | Carboxylesterases, Phosphoramidases[3][4] |
| This compound | Piperidinyl phosphoramidate | (Hypothetical) | (Data Not Available) | (Not Reported) | Presumed Phosphoramidases[3] |
Note: Direct comparative data for this compound prodrugs in human liver microsomes or plasma was not available in the reviewed literature. The stability of phosphoramidates can vary significantly based on the specific amino acid and ester moieties used.
Delving into the Metabolic Pathways
The conversion of a prodrug to its active form is a carefully orchestrated enzymatic process. Understanding these pathways is crucial for rational drug design.
This compound and Phosphoramidate Activation
This compound prodrugs are a subclass of phosphoramidates characterized by a piperidine moiety linked to the phosphorus atom. Their activation is believed to proceed via cleavage of the phosphorus-nitrogen (P-N) bond.
The more broadly studied ProTide™ (phosphoramidate) technology follows a two-step activation pathway. The initial and often rate-limiting step is the hydrolysis of the amino acid ester by carboxylesterases, such as Cathepsin A and Carboxylesterase 1 (CES1).[3][4] This is followed by an intramolecular cyclization that expels the aryl group and subsequently releases the active nucleoside monophosphate.
Experimental Protocols: Assessing Metabolic Stability In Vitro
To generate the data presented, standardized in vitro assays are employed. These experiments simulate the metabolic environment of the liver, the primary site of drug metabolism.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a cornerstone in early drug development for evaluating the intrinsic clearance of a compound.
Objective: To determine the rate at which a prodrug is metabolized by enzymes present in human liver microsomes.
Materials:
-
Test Prodrug Compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal Standard for analytical quantification
-
LC-MS/MS system for analysis
Workflow: The following diagram illustrates the typical workflow for a microsomal stability assay.
Procedure:
-
A reaction mixture containing human liver microsomes in phosphate buffer is prepared.
-
The mixture is pre-warmed to 37°C.
-
The test prodrug is added to the mixture.
-
The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent prodrug.
-
The natural logarithm of the percentage of remaining prodrug is plotted against time, and the slope of this line is used to calculate the metabolic half-life (t½).
Conclusion
The metabolic stability of a phosphate prodrug is a complex interplay between its chemical structure and the enzymatic machinery of the body. While phosphonates and phosphoramidates have been extensively studied, providing a wealth of comparative data, the metabolic profile of this compound prodrugs remains an area requiring further quantitative investigation. The ProTide™ approach demonstrates how fine-tuning the promoiety can significantly alter stability, with initial esterase cleavage being a critical activation step.[3][4] The provided protocols and workflows offer a standardized framework for researchers to conduct their own comparative stability studies, contributing to the rational design of the next generation of prodrugs with optimized pharmacokinetic profiles.
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of a Novel Antiviral Agent, Phosphoropiperididate, Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative phosphoramidate prodrug, herein referred to as "Phosphoropiperididate," with established antiviral agents. The focus is on elucidating its mechanism of action through targeted knockout studies, offering a framework for the validation of similar therapeutic compounds.
Introduction to this compound
This compound represents a class of phosphoramidate prodrugs, which are designed to enhance the intracellular delivery of a nucleoside monophosphate analog. These agents are critical in antiviral therapy, particularly for targeting viral RNA-dependent RNA polymerases (RdRp). The prodrug moiety, which includes a piperidine group, masks the negatively charged phosphate, facilitating cell membrane permeability. Intracellular enzymes subsequently cleave this moiety to release the active drug.
This guide will compare the hypothetical this compound with two other antiviral compounds targeting a viral RdRp:
-
Sofosbuvir : A well-established phosphoramidate prodrug inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.
-
Dasabuvir : A non-nucleoside inhibitor of the HCV NS5B polymerase, which acts via an allosteric mechanism.[1][2][3]
The central hypothesis is that this compound requires intracellular activation by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to exert its antiviral effect. This can be definitively tested using HINT1 knockout studies.
Comparative Mechanism of Action
| Feature | This compound (Hypothetical) | Sofosbuvir | Dasabuvir |
| Drug Class | Phosphoramidate Nucleotide Prodrug | Phosphoramidate Nucleotide Prodrug | Non-Nucleoside Inhibitor |
| Target | Viral RNA-dependent RNA polymerase (RdRp) | HCV NS5B RNA-dependent RNA polymerase | HCV NS5B RNA-dependent RNA polymerase |
| Binding Site | RdRp Active Site (as triphosphate) | NS5B Active Site (as triphosphate) | NS5B Allosteric Palm Site I |
| Mechanism | Chain termination of viral RNA synthesis | Chain termination of viral RNA synthesis[4][5] | Conformational change in NS5B, inhibiting polymerase activity[1][2] |
| Activation | Intracellular conversion to triphosphate | Intracellular conversion to triphosphate[4] | Not a prodrug; active upon binding |
Confirming the Activation Pathway with HINT1 Knockout Studies
The activation of many phosphoramidate prodrugs is a multi-step intracellular process. After initial hydrolysis of an ester group by cellular esterases like cathepsin A or carboxylesterase 1, the key step of cleaving the P-N bond of the phosphoramidate is catalyzed by HINT1. This releases the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.
A knockout study targeting the HINT1 gene is a powerful method to validate this proposed activation pathway for this compound.
Experimental Workflow: HINT1 Knockout Study
Caption: Experimental workflow for HINT1 knockout and subsequent antiviral testing.
Predicted Outcomes of HINT1 Knockout Study
The expected results from this study would provide strong evidence for the mechanism of action of this compound.
| Compound | Cell Line | Predicted Antiviral Activity (IC50) | Rationale |
| This compound | Wild-Type | Potent (Low nM) | HINT1 is present to activate the prodrug. |
| HINT1 Knockout | Significantly Reduced (High µM or inactive) | Lack of HINT1 prevents cleavage of the phosphoramidate, blocking activation. | |
| Sofosbuvir | Wild-Type | Potent (Low nM) | HINT1 is present to activate the prodrug. |
| HINT1 Knockout | Significantly Reduced (High µM or inactive) | Confirms the known HINT1-dependency of Sofosbuvir activation. | |
| Dasabuvir | Wild-Type | Potent (Low nM) | Not a prodrug; activity is independent of HINT1. |
| HINT1 Knockout | No significant change | Serves as a negative control, as its mechanism does not require enzymatic activation. |
Visualizing the Activation and Inhibition Pathway
The following diagram illustrates the proposed intracellular journey of this compound, leading to the inhibition of viral replication.
Caption: Proposed activation and inhibition pathway of this compound.
Experimental Protocols
Generation of HINT1 Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the generation of HINT1 knockout (KO) cell lines from a parental line (e.g., Huh-7 human hepatoma cells).
-
sgRNA Design: At least two single-guide RNAs (sgRNAs) targeting conserved exons of the HINT1 gene are designed using a validated online tool. A non-targeting sgRNA is used as a control.
-
Vector Construction: The designed sgRNA sequences are cloned into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.
-
Transduction: Huh-7 cells are transduced with the lentiviral particles.
-
Selection and Clonal Isolation: 48 hours post-transduction, cells are treated with puromycin to select for successfully transduced cells. Single-cell clones are then isolated by limiting dilution.
-
Validation of Knockout:
-
Western Blot: Whole-cell lysates from expanded clones are analyzed by Western blot using an anti-HINT1 antibody to confirm the absence of the HINT1 protein.
-
Sanger Sequencing: Genomic DNA is extracted from validated clones. The region of the HINT1 gene targeted by the sgRNAs is amplified by PCR and sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
In Vitro Antiviral Activity Assay (IC50 Determination)
This protocol is for determining the 50% inhibitory concentration (IC50) of the antiviral compounds.
-
Cell Seeding: Wild-type (WT) and HINT1-KO Huh-7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Preparation: this compound, Sofosbuvir, and Dasabuvir are serially diluted (typically 10-point, 3-fold dilutions) in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus (e.g., a reporter strain of HCV) at a multiplicity of infection (MOI) of 0.1. Immediately after, the diluted compounds are added to the respective wells. A vehicle-only control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for 72 hours to allow for viral replication.
-
Quantification of Viral Replication:
-
For reporter viruses (e.g., expressing luciferase), a luciferase assay system is used to measure reporter activity, which is proportional to viral replication.
-
Alternatively, total cellular RNA is extracted, and viral RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specific to a viral gene.
-
-
Data Analysis: The relative viral replication at each drug concentration is normalized to the vehicle-only control. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Logical Framework for Comparative Analysis
The following diagram illustrates the logical design of this comparative study to confirm the mechanism of action.
Caption: Logical flow of the study to validate the mechanism of action.
Conclusion
The combination of comparative pharmacology with robust genetic techniques like CRISPR-Cas9-mediated gene knockout provides a definitive approach to elucidating the mechanism of action for novel prodrugs like this compound. The experimental framework detailed in this guide, using both positive (Sofosbuvir) and negative (Dasabuvir) controls, allows for the unambiguous confirmation of HINT1-dependent activation. This validation is a critical step in the preclinical development of new and effective antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dasabuvir - Wikipedia [en.wikipedia.org]
- 3. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements in the discovery of small-molecule non-nucleoside inhibitors targeting SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Phosphoropiperididates
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Phosphoropiperididates, a class of organophosphorus compounds, require careful consideration for disposal due to their potential toxicity and the hazardous nature of their degradation byproducts. In the absence of specific regulatory guidelines for this exact chemical class, a conservative approach based on the principles of phosphoramidate chemistry and general organophosphate disposal is essential.
This guide provides a step-by-step procedure for the safe disposal of phosphoropiperididate waste, focusing on chemical degradation through hydrolysis followed by neutralization.
Core Principles of this compound Disposal
The recommended disposal method for phosphoropiperididates involves a two-stage chemical degradation process. The first stage is the hydrolysis of the phosphoramidate bond, which is typically acid-catalyzed.[1] This process breaks the P-N bond, yielding phosphoric acid derivatives and piperidine. The second stage involves the neutralization of these byproducts to a safe pH range before their final disposal as hazardous waste.
Given that the toxicological properties of many phosphoropiperididates are not extensively documented, it is crucial to handle these compounds and their waste with a high degree of caution, utilizing appropriate personal protective equipment (PPE) at all times.
Experimental Protocol for Chemical Degradation
The following protocol outlines the steps for the chemical degradation of this compound waste in a laboratory setting. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (soda ash)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste containers
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Have spill control materials readily available.
-
-
Acid Hydrolysis:
-
For each volume of this compound waste, slowly and cautiously add an equal volume of a 1 M solution of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the solution gently. The hydrolysis of phosphoramidates is facilitated under acidic conditions.[1]
-
Allow the reaction to proceed for a minimum of 24 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, the resulting solution will be acidic and contain phosphoric acid derivatives and piperidine hydrochloride (if HCl was used).
-
Slowly add a base, such as a 1 M solution of sodium hydroxide or a saturated solution of sodium carbonate, to the acidic mixture while stirring.[2]
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0. Most municipalities require a pH between 5 and 9 for discharge into the sewage system, but for hazardous waste collection, a neutral pH is generally preferred.
-
-
Waste Collection and Disposal:
-
The neutralized solution now contains inorganic phosphate salts and piperidine. Piperidine is a flammable and toxic substance and must be treated as hazardous waste.[3][4][5]
-
Transfer the neutralized solution to a designated hazardous waste container.
-
Label the container clearly with its contents.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
In cases where chemical degradation is not feasible, high-temperature incineration by a licensed waste disposal facility is a recommended alternative.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the disposal procedure.
| Parameter | Value/Range | Notes |
| Acid Concentration for Hydrolysis | 1 M | A strong acid like HCl or H₂SO₄ is recommended. |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure complete degradation of the phosphoramidate. |
| Base Concentration for Neutralization | 1 M | A strong base like NaOH is effective for neutralization. |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling and disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Phosphoropiperididate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Phosphoropiperididate. The following procedural guidance is designed to minimize exposure risks and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to prevent exposure to this compound. Organophosphates can be absorbed through the skin, inhaled, or ingested, and are known to be highly toxic.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene). Ensure gloves extend up the forearm.[2][3] | Prevents dermal absorption, which is a primary route of exposure for organophosphates.[3] |
| Body Protection | Disposable, chemical-resistant coveralls or a lab coat worn over personal clothing. An apron may be required for handling concentrates.[4][5] | Protects the skin from splashes and contamination. Disposable garments prevent carrying contaminants outside the laboratory. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and aerosols that can cause severe eye damage and systemic toxicity. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors.[6] In cases of high aerosolization potential, a powered air-purifying respirator (PAPR) may be necessary.[7] | Prevents inhalation of toxic vapors or aerosols, a rapid route of exposure. |
| Foot Protection | Closed-toe, chemical-resistant footwear. Shoe covers should be worn and disposed of upon exiting the work area.[4] | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid the creation of aerosols and dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (e.g., a solution of sodium hydroxide, though specific recommendations should be verified).
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Disposal Plan
Improper disposal of this compound and associated waste can lead to environmental contamination and pose a significant health risk.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, reaction mixtures, contaminated labware, and PPE, must be collected in designated, labeled, and sealed hazardous waste containers.
-
Waste Treatment: Due to the high toxicity of organophosphorus compounds, chemical deactivation may be required before disposal. Methods such as hydrolysis can reduce toxicity.[8]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to an area with fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained and equipped to do so without risking your own exposure. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[10] If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team.
-
Provide them with as much information as possible about the spilled substance.
-
Signaling Pathways and Workflows
The following diagrams illustrate the logical relationships in handling and emergency response procedures for this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response Protocol for Exposure to this compound.
References
- 1. youtube.com [youtube.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. smith.agrilife.org [smith.agrilife.org]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. solutionsstores.com [solutionsstores.com]
- 7. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 8. Detoxification of organophosphorus pesticide solutions: immobilized enzyme system [agris.fao.org]
- 9. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
